Duocarmycin TM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDGIYFJJUFKN-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Potent Antitumor Antibiotic: The Origin and Discovery of Duocarmycin TM
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent, naturally occurring antitumor antibiotics that have garnered significant attention in the scientific community for their unique mechanism of action and remarkable cytotoxicity against cancer cells. First discovered in the late 1980s, these complex molecules have paved the way for the development of novel anticancer agents, including antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the origin, discovery, and initial characterization of Duocarmycin TM and its related natural analogs.
Origin and Discovery
The story of duocarmycins begins with the screening of soil microorganisms for novel bioactive compounds with antitumor properties, a common practice in drug discovery. Japanese researchers were at the forefront of this discovery.
Producing Organisms and Isolation
The duocarmycins were first isolated from fermentation broths of various Streptomyces species, a genus of Gram-positive bacteria known for its prolific production of secondary metabolites, including many clinically important antibiotics.[1][2]
-
Duocarmycin A , the first member of this class to be reported in 1988, was isolated from the culture broth of Streptomyces sp. DO-88, a strain collected from a soil sample at the foot of Mount Fuji, Japan.[2]
-
Subsequently, other natural analogs, including Duocarmycin B1, B2, C1, and C2 , were isolated from Streptomyces sp. DO-89, found in Hyogo, Japan.[2]
-
Duocarmycin SA , one of the most potent and stable members of the family, was later isolated from Streptomyces sp. DO-113 (FERM BP-2222), which was collected from soil near the Rokkakudo temple in Kyoto, Japan.[2]
Key Researchers and Institutions
The initial discovery and characterization of the duocarmycins were carried out by a team of scientists at Kyowa Hakko Kogyo Co., Ltd. in Tokyo, Japan. Key figures in the early publications include I. Takahashi, K. Takahashi, and M. Ichimura . Their work laid the foundation for all subsequent research into this potent class of molecules. Later, the unique structure and mechanism of action of the duocarmycins attracted the attention of synthetic chemists and chemical biologists worldwide, with notable contributions from researchers such as Dale L. Boger at The Scripps Research Institute and Laurence H. Hurley at the University of Texas at Austin, who extensively studied their synthesis, DNA interactions, and structure-activity relationships.
Structure Elucidation
The determination of the complex chemical structures of the duocarmycins was a significant scientific achievement, relying on a combination of advanced spectroscopic techniques.
Methodologies for Structure Determination
The structures of the duocarmycin analogs were elucidated using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the stereochemistry of the molecules. The detailed analysis of chemical shifts and coupling constants allowed for the precise mapping of the intricate polycyclic structure.
Mechanism of Action: DNA Alkylation
The exceptional cytotoxicity of the duocarmycins stems from their unique ability to interact with and irreversibly damage DNA.
Minor Groove Binding and Alkylation
Duocarmycins are DNA minor groove binding agents. They selectively bind to AT-rich sequences in the minor groove of the DNA double helix. Following this non-covalent binding, the electrophilic cyclopropane ring of the duocarmycin molecule is activated, leading to a nucleophilic attack from the N3 position of an adenine base. This results in the formation of a covalent bond, or adduct, between the drug and the DNA, effectively alkylating the DNA. This irreversible alkylation distorts the DNA helix, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.
Quantitative Biological Activity
The duocarmycins exhibit extraordinary potency against a wide range of cancer cell lines, with cytotoxic activity often observed in the picomolar to nanomolar concentration range.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several natural duocarmycin analogs against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) |
| Duocarmycin SA | HeLa S₃ | 0.00069 |
| Balb 3T3/H-Ras | 0.05 | |
| Molm-14 (AML) | 0.011 | |
| HL-60 (AML) | 0.112 | |
| Duocarmycin A | Balb 3T3/H-Ras | 0.3 |
| Duocarmycin B1 | Balb 3T3/H-Ras | 3.0 |
| Duocarmycin B2 | Balb 3T3/H-Ras | 1.5 |
| Duocarmycin C1 | Balb 3T3/H-Ras | 40 |
| Duocarmycin C2 | Balb 3T3/H-Ras | 20 |
Data compiled from multiple sources.
Experimental Protocols
Isolation of Duocarmycin SA from Streptomyces sp. DO-113
The following protocol is a summary of the published method for the isolation of Duocarmycin SA:
-
Seed Culture: Inoculate spores of Streptomyces sp. DO-113 into a seed medium containing (per liter): 5 g yeast extract, 5 g Bacto Tryptone, 10 g glucose, 10 g soluble starch, 3 g beef extract, and 2 g CaCO₃ (pH 7.2). Incubate at 28°C for 48 hours.
-
Fermentation: Inoculate the seed culture into a fermentation medium containing (per liter): 50 g soluble starch, 14 g dry yeast, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 1 mg CuSO₄ (anhydrous), 1 mg CrK(SO₄)₂·12H₂O, 0.5 mg NiSO₄·6H₂O, and 5 g CaCO₃ (pH 7.0). Ferment at 28°C for 4 days.
-
Extraction: Add an equal volume of propanol to the culture broth and filter the mixture. Dilute the filtrate with deionized water and apply it to a Diaion HP-20 column.
-
Chromatography:
-
Wash the column with deionized water and 30% propanol.
-
Elute the active fraction with ethyl acetate.
-
Concentrate the eluate and extract with ethyl acetate.
-
Subject the concentrated extract to silica gel column chromatography using a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.
-
Combine the active fractions and re-chromatograph on an aminopropyl silane (NH₂) silica gel column with a toluene-acetone solvent system to yield pure Duocarmycin SA.
-
Determination of IC₅₀ Values using MTT Assay
The following is a general protocol for determining the cytotoxic activity of duocarmycin analogs against adherent cancer cell lines:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the duocarmycin analog in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The DNA damage induced by duocarmycins triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.
DNA Damage Response Pathway
Caption: Duocarmycin-induced DNA Damage Response Pathway.
Experimental Workflow for Characterization
References
An In-depth Technical Guide on the Core Mechanism of Action of Duocarmycin TM as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent natural products that exhibit profound cytotoxic activity against cancer cells.[1][2] First isolated from Streptomyces species, these compounds have garnered significant interest in the field of oncology due to their unique mechanism of action, which involves the sequence-selective alkylation of DNA.[2] This technical guide provides a comprehensive overview of the core mechanism of Duocarmycin TM, a prominent member of this family, focusing on its interaction with DNA, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: DNA Minor Groove Alkylation
The antitumor activity of this compound is intrinsically linked to its ability to covalently modify DNA. This process can be broken down into two key steps: non-covalent binding to the DNA minor groove and subsequent irreversible alkylation of an adenine base.
Reversible Binding to the DNA Minor Groove
This compound possesses a unique curved molecular architecture that allows it to bind with high affinity and specificity to the minor groove of DNA.[2][3] This binding is non-covalent and reversible, driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions between the drug molecule and the DNA structure. The shape of the duocarmycin molecule is complementary to the narrow width of the minor groove in AT-rich sequences, leading to its preferential binding in these regions.
Sequence-Selective Alkylation of Adenine
Following its positioning within the minor groove, the reactive cyclopropane ring of this compound is strategically positioned to alkylate the N3 position of an adenine base. This reaction is highly sequence-selective, with a preference for the 3'-adenine in sequences such as 5'-AAA and 5'-TTA. The alkylation reaction is irreversible and results in the formation of a stable covalent adduct between the drug and the DNA. This covalent bond formation is the critical step that leads to the cytotoxic effects of the duocarmycins.
Structural Basis of this compound Activity
The potent DNA alkylating activity of this compound is dictated by its distinct chemical structure, which can be conceptually divided into two key subunits: the DNA-binding subunit and the alkylating subunit.
-
DNA-Binding Subunit: This portion of the molecule, typically a substituted indole, is responsible for the sequence-selective recognition and binding to the minor groove of DNA. Variations in this subunit can influence the binding affinity and sequence preference of the molecule.
-
Alkylating Subunit: This subunit contains the chemically reactive spirocyclopropylcyclohexadienone moiety. Upon proper positioning in the minor groove, this group undergoes a nucleophilic attack from the N3 of adenine, leading to the opening of the cyclopropane ring and the formation of a covalent bond.
Cellular Consequences of DNA Alkylation
The formation of Duocarmycin-DNA adducts triggers a cascade of cellular events, ultimately leading to cell death.
Disruption of DNA Structure and Function
The covalent attachment of the bulky duocarmycin molecule to the DNA backbone distorts the helical structure of the DNA. This distortion interferes with essential cellular processes that rely on the integrity of the DNA template, including:
-
DNA Replication: The presence of the adduct can stall the replication fork, leading to the collapse of replication and the generation of DNA double-strand breaks.
-
Transcription: The passage of RNA polymerase can be blocked by the DNA adduct, inhibiting the synthesis of essential proteins.
Induction of the DNA Damage Response (DDR)
The cell recognizes the Duocarmycin-DNA adduct as a form of DNA damage, which activates the DNA Damage Response (DDR) pathway. This signaling cascade involves the activation of key sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a host of downstream targets.
Cell Cycle Arrest and Apoptosis
A key downstream effector of the DDR is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. However, if the DNA damage is too extensive and cannot be repaired, p53 can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.
Quantitative Data on Duocarmycin Activity
The cytotoxic potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Duocarmycin SA | L1210 | Leukemia | 0.01 |
| Duocarmycin SA | HeLa | Cervical Cancer | 0.0069 |
| Duocarmycin SA | U-138 MG | Glioblastoma | 0.4 |
| Duocarmycin A (DUMA) | HeLa S3 | Cervical Cancer | 0.006 |
| Duocarmycin B1 (DUMB1) | HeLa S3 | Cervical Cancer | 0.035 |
| Duocarmycin B2 (DUMB2) | HeLa S3 | Cervical Cancer | 0.1 |
| Duocarmycin C1 (DUMC1) | HeLa S3 | Cervical Cancer | 8.5 |
| Duocarmycin C2 (DUMC2) | HeLa S3 | Cervical Cancer | 0.57 |
| This compound | BJAB | B-cell lymphoma | 153 |
| This compound | WSU-DLCL2 | Diffuse large B-cell lymphoma | 79 |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the DNA alkylating properties of this compound.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where a small molecule binds. The principle is that the bound ligand protects the DNA from cleavage by the endonuclease DNase I, leaving a "footprint" in the cleavage pattern.
Materials:
-
DNA fragment of interest (end-labeled with a radioactive or fluorescent tag)
-
This compound
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
DNA Labeling: End-label the DNA fragment of interest using T4 polynucleotide kinase and [γ-³²P]ATP or a fluorescent tag. Purify the labeled DNA.
-
Binding Reaction: Incubate the labeled DNA with varying concentrations of this compound in a suitable binding buffer for a specific time (e.g., 30 minutes at room temperature) to allow for equilibrium binding.
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the binding reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.
-
Reaction Termination: Stop the DNase I digestion by adding the stop solution.
-
Analysis: Denature the DNA fragments by heating and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where this compound binds will appear as a gap in the ladder of DNA fragments compared to a control reaction without the drug.
Taq Polymerase Stop Assay
This assay is used to map the precise location of DNA adducts. The principle is that a DNA polymerase will be blocked when it encounters a DNA adduct on the template strand, leading to the termination of DNA synthesis.
Materials:
-
DNA template containing the sequence of interest
-
Primer complementary to a region upstream of the potential alkylation site (end-labeled)
-
This compound
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Stop solution (as in DNase I footprinting)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
DNA Alkylation: Incubate the DNA template with this compound to allow for adduct formation.
-
Primer Annealing: Anneal the end-labeled primer to the alkylated DNA template.
-
Primer Extension: Initiate DNA synthesis by adding Taq DNA polymerase and dNTPs. Allow the reaction to proceed for a set time.
-
Reaction Termination: Stop the primer extension reaction with the stop solution.
-
Analysis: Denature the DNA fragments and separate them on a sequencing gel alongside a sequencing ladder of the same DNA fragment.
-
Visualization: The position of the terminated fragments, which appear as distinct bands on the gel, indicates the precise location of the Duocarmycin-DNA adducts.
References
An In-depth Technical Guide to the Chemical Structure and Analogues of Duocarmycin TM
For Researchers, Scientists, and Drug Development Professionals
Abstract
The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from Streptomyces species.[1] Their unique mechanism of action, involving sequence-selective alkylation of DNA at the N3 position of adenine within the minor groove, has made them a subject of intense research in oncology.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure of Duocarmycin TM and its key analogues, presents quantitative data on their cytotoxic activities, details essential experimental protocols for their evaluation, and visualizes their mechanism of action and experimental workflows.
Core Chemical Structure and Key Analogues
The duocarmycin family is characterized by two main structural components: a DNA-alkylating subunit and a DNA-binding subunit, linked together.[2] The alkylating moiety typically contains a reactive cyclopropane ring, which is essential for its covalent interaction with DNA. This compound, also known as CBI-TMI, is a synthetic analogue that embodies the core pharmacophore of this class.
This compound (CBI-TMI): This synthetic analogue features a simplified, yet highly potent, chloromethyl-dihydrobenzo[e]indolyl (CBI) alkylating unit linked to a 5,6,7-trimethoxyindole (TMI) DNA-binding moiety.
Duocarmycin SA: A naturally occurring and extensively studied duocarmycin, it possesses a more complex cyclopropa[c]pyrrolo[3,2-e]indole (CPI) alkylating subunit.
CC-1065: A precursor to the duocarmycins, CC-1065 is a natural product that also contains the CPI alkylating motif but has a different DNA-binding portion.
Other Notable Analogues:
-
Duocarmycin A, B1, B2, C1, and C2: These are naturally occurring analogues with variations in their chemical structures, such as the presence of different halogen atoms or modifications to the indole ring.
-
seco-Duocarmycins: These are prodrug forms where the cyclopropane ring of the alkylating unit is masked, typically as a chloromethyl derivative. This structural modification enhances stability and can be exploited for targeted drug delivery, as the active form is released under specific physiological conditions.
Below is a visual representation of the core chemical structures.
Caption: Core chemical structures of this compound, Duocarmycin SA, and seco-Duocarmycin SA.
Quantitative Cytotoxicity Data
The duocarmycins exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the picomolar to nanomolar range. The following tables summarize the in vitro cytotoxicity of this compound and its key analogues.
Table 1: Cytotoxicity of this compound (CBI-TMI)
| Cell Line | Cancer Type | IC50 (µM) |
| BJAB | Burkitt's Lymphoma | 0.153 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.079 |
Table 2: Cytotoxicity of Duocarmycin SA and its Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Duocarmycin SA | L1210 | Leukemia | 0.01 |
| Duocarmycin SA | U-138 MG | Glioblastoma | 0.4 |
| seco-Duocarmycin SA | LN18 | Glioblastoma | 0.12 |
| seco-Duocarmycin SA | T98G | Glioblastoma | 0.28 |
| Duocarmycin A | HLC-2 | Not Specified | Not Specified |
| Duocarmycin B1 | Not Specified | Not Specified | Not Specified |
| Duocarmycin B2 | Not Specified | Not Specified | Not Specified |
| Duocarmycin C1 | Not Specified | Not Specified | Not Specified |
| Duocarmycin C2 | Not Specified | Not Specified | Not Specified |
Mechanism of Action: DNA Damage and Apoptotic Signaling
Duocarmycins exert their cytotoxic effects by inducing DNA damage, which subsequently activates cellular stress responses leading to apoptosis. The key steps in this signaling pathway are:
-
DNA Minor Groove Binding: The drug molecule selectively binds to AT-rich sequences in the minor groove of DNA.
-
DNA Alkylation: The electrophilic cyclopropane ring of the alkylating subunit is attacked by the N3 position of an adenine base, forming a covalent adduct.
-
DNA Damage Response (DDR): The formation of DNA adducts leads to distortions in the DNA helix, which are recognized by the cell's DNA damage sensing machinery. This triggers the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.
-
p53 Activation: Activated ATM and ATR phosphorylate and activate the tumor suppressor protein p53.
-
Apoptosis Induction: Activated p53 translocates to the nucleus and induces the transcription of pro-apoptotic genes, such as BAX and PUMA, ultimately leading to programmed cell death.
The following diagram illustrates this signaling cascade.
References
An In-depth Technical Guide to the Early Cytotoxic Studies of Duocarmycin TM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the cytotoxic effects of Duocarmycin TM, a potent antitumor antibiotic. Duocarmycins are a class of natural products first isolated from Streptomyces bacteria in 1978 and are recognized for their extreme cytotoxicity, making them a significant area of interest in the development of anticancer therapeutics.[1] This document collates quantitative data from initial studies, details the experimental methodologies employed, and visualizes the key mechanisms and workflows.
Core Mechanism of Action
Duocarmycins, including this compound, exert their cytotoxic effects through a sequence-selective alkylation of duplex DNA.[2][3] These small molecules bind to the minor groove of DNA, particularly in AT-rich sequences, and irreversibly alkylate the N3 position of adenine.[1][4] This covalent bonding disrupts the DNA architecture, leading to an inhibition of DNA replication and transcription, which ultimately results in apoptotic cell death. A critical structural feature for this activity is the spirocyclopropylhexadienone moiety, which is responsible for the DNA alkylation.
Quantitative Cytotoxicity Data
The potency of this compound and its analogs has been evaluated across a range of cancer cell lines, with cytotoxicity often observed at picomolar to nanomolar concentrations. The following tables summarize the 50% inhibitory concentration (IC50) values from various early studies.
Table 1: IC50 Values of Duocarmycin Analogs in Various Cancer Cell Lines
| Duocarmycin Analog | Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| Duocarmycin A (DUMA) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.12 nM | |
| Duocarmycin A (DUMA) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.006 nM | |
| Duocarmycin B1 (DUMB1) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.035 nM | |
| Duocarmycin B2 (DUMB2) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.1 nM | |
| Duocarmycin C1 (DUMC1) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 8.5 nM | |
| Duocarmycin C2 (DUMC2) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.57 nM | |
| Duocarmycin SA (DSA) | HeLa S3 | Human Uterine Cervix Carcinoma | Not Specified | 0.00069 nM | |
| This compound (CBI-TMI) | BJAB | Burkitt's Lymphoma | 4 d | 0.153 µM | |
| This compound (CBI-TMI) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4 d | 0.079 µM | |
| Duocarmycin DM | HT-29 | Colorectal Adenocarcinoma | Not Specified | 22 pM | |
| Duocarmycin DM | CL1-5 | Lung Cancer | Not Specified | 13.8 pM | |
| Duocarmycin DM | Caski | Cervical Cancer | Not Specified | 3.87 pM | |
| Duocarmycin DM | EJ | Bladder Carcinoma | Not Specified | 15.4 pM | |
| Duocarmycin DM | LS174T | Colorectal Adenocarcinoma | Not Specified | 7.31 pM | |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 72 h | 11.12 pM | |
| Duocarmycin SA (DSA) | HL-60 | Acute Promyelocytic Leukemia | 72 h | 112.7 pM | |
| Duocarmycin SA (DSA) | U-138 | Glioblastoma | 72 h | 1.8 pM | |
| seco-Duocarmycin SA | LN18 | Glioblastoma | Not Specified | Lower than DSA |
Experimental Protocols
The following are detailed methodologies for key experiments cited in early studies on this compound's cytotoxicity.
This protocol is a generalized procedure based on common cytotoxicity assays used in the cited studies.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa S3, Molm-14, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from picomolar to micromolar). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.
-
This protocol is based on the description of colony formation assays used to assess the long-term cytotoxic effects of Duocarmycin.
Objective: To evaluate the ability of single cells to proliferate and form colonies after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture dishes
-
Methylcellulose-based medium (e.g., MethoCult™) for semi-solid culture (optional, for non-adherent cells)
-
Crystal violet staining solution
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or as a monolayer with various concentrations of this compound for a defined period (e.g., 8 to 24 hours).
-
-
Cell Seeding for Colony Growth:
-
After treatment, harvest the cells, wash them to remove the drug, and count them.
-
Seed a low number of viable cells (e.g., 200-1000 cells) into new 6-well plates.
-
For non-adherent cells, plate them in a methylcellulose-based medium.
-
-
Incubation:
-
Incubate the plates for 7-14 days to allow for colony formation.
-
-
Colony Staining and Counting:
-
After the incubation period, remove the medium and wash the colonies with PBS.
-
Fix the colonies with methanol and stain them with a 0.5% crystal violet solution.
-
Wash the plates with water to remove excess stain and let them air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the general workflow of cytotoxicity testing.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: General workflow for in vitro cytotoxicity assessment.
References
Unraveling the Intricacies of Duocarmycin TM's Interaction with the DNA Minor Groove
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Duocarmycin TM, a potent synthetic analogue of the natural product duocarmycin SA, belongs to a class of exceptionally cytotoxic agents that exert their anticancer activity through a unique mechanism of DNA minor groove binding and subsequent alkylation. This guide provides a comprehensive technical overview of the core principles governing the interaction of this compound with its biological target, duplex DNA. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the binding mechanism, supplemented with quantitative data, experimental protocols, and visual representations of the key processes.
Mechanism of Action: A Tale of Two Steps
The interaction of this compound with DNA is a sophisticated two-step process involving initial non-covalent binding followed by a covalent alkylation reaction. This mechanism is often referred to as "shape-dependent catalysis" or "binding-driven bonding," highlighting the crucial role of DNA's three-dimensional structure in activating the drug.
Non-Covalent Binding in the Minor Groove
This compound, like its natural congeners, possesses a curved shape that allows it to fit snugly within the minor groove of B-DNA. This initial, reversible binding is primarily driven by van der Waals forces, hydrophobic interactions, and the formation of hydrogen bonds between the drug and the floor and walls of the minor groove.[1] The non-covalent binding is sequence-selective, with a strong preference for AT-rich regions.[2][3] This selectivity arises from the narrower and deeper nature of the minor groove in AT-rich sequences, which provides a more complementary fit for the Duocarmycin molecule.[1]
Covalent Alkylation of Adenine-N3
Following its specific non-covalent association with the DNA minor groove, this compound undergoes a conformational change that is induced by the DNA binding itself. This "binding-induced activation" is a hallmark of the duocarmycin class of compounds. The twist in the DNA helix forces a corresponding twist in the this compound molecule, disrupting the vinylogous amide conjugation that stabilizes its spirocyclopropylhexadienone alkylating moiety.[4] This disruption activates the cyclopropane ring, making it highly electrophilic and susceptible to nucleophilic attack.
The activated this compound then covalently alkylates the N3 position of an adenine base, typically at the 3'-end of a run of adenines. This alkylation is a stereoelectronically controlled, irreversible reaction that results in the formation of a stable Duocarmycin-DNA adduct. The formation of this covalent bond distorts the DNA helix, leading to a cascade of cellular events that ultimately trigger apoptosis (programmed cell death).
Quantitative Data on Duocarmycin-DNA Interactions
The following tables summarize key quantitative data related to the binding of duocarmycin analogues to DNA. It is important to note that much of the detailed quantitative analysis has been performed on Duocarmycin SA, a very close natural analogue of this compound (CBI-TMI). The data presented here is largely based on studies of Duocarmycin SA and is expected to be highly representative of this compound's properties.
| Parameter | Value | Comments |
| Cytotoxicity (IC₅₀) | 0.153 µM (BJAB cells), 0.079 µM (WSU-DLCL2 cells) | These values represent the concentration of this compound that inhibits 50% of cell proliferation and are indicative of its potent anticancer activity. Data is for this compound (CBI-TMI). |
| Alkylation Site | N3 of Adenine | The primary site of covalent modification on the DNA. |
| Sequence Selectivity | High preference for AT-rich regions | Specifically targets sequences such as 5'-AAA and other runs of A/T base pairs. The alkylation typically occurs at the 3'-adenine of a three-or-more A/T tract. |
| Reversibility of Alkylation | Reversible under certain conditions | While the covalent bond is strong, studies have shown that the alkylation can be reversible, with the intact drug being regenerated from the DNA adduct. This reversibility is influenced by structural features of the drug and the local DNA environment. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the DNA binding of this compound and its analogues.
DNA Footprinting Assay
DNA footprinting is a technique used to identify the specific DNA sequence where a molecule binds.
Principle: A DNA-binding molecule, such as this compound, protects the DNA sequence it is bound to from cleavage by a DNA-cleaving agent (e.g., DNase I or hydroxyl radicals). When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" – a region of the gel where no bands are present.
Detailed Protocol (Adapted for Duocarmycin):
-
DNA Probe Preparation:
-
A DNA fragment of interest (typically 100-200 bp) containing potential this compound binding sites is generated by PCR or restriction enzyme digestion.
-
One end of the DNA fragment is radiolabeled (e.g., with ³²P) using T4 polynucleotide kinase.
-
The labeled DNA probe is purified by gel electrophoresis.
-
-
Binding Reaction:
-
The radiolabeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂ and KCl) at room temperature.
-
A control reaction without this compound is prepared in parallel.
-
-
Cleavage Reaction:
-
A DNA-cleaving agent, such as DNase I, is added to the binding reactions and incubated for a short period to achieve partial DNA cleavage.
-
The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).
-
-
Analysis:
-
The DNA fragments are purified and then separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
The gel is dried and exposed to X-ray film to visualize the DNA bands.
-
The binding site of this compound is identified as a "footprint" or a region of protection from cleavage compared to the control lane.
-
Fluorescent Intercalator Displacement (FID) Assay
The FID assay is a high-throughput method to determine the DNA binding affinity and sequence selectivity of a compound.
Principle: A fluorescent dye that intercalates into DNA (e.g., ethidium bromide or thiazole orange) exhibits increased fluorescence upon binding. A DNA-binding compound, like this compound, will compete with the fluorescent intercalator for binding to DNA, leading to the displacement of the dye and a decrease in fluorescence. The extent of fluorescence quenching is proportional to the binding affinity of the test compound.
Detailed Protocol (Adapted for Duocarmycin):
-
Assay Setup:
-
A solution of a specific DNA sequence (e.g., an oligonucleotide containing an AT-rich binding site) and a fluorescent intercalator (e.g., ethidium bromide) is prepared in a buffer solution in a 96-well plate.
-
The initial fluorescence is measured using a fluorescence plate reader.
-
-
Compound Addition:
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
The fluorescence is measured again after incubation.
-
The decrease in fluorescence is plotted against the concentration of this compound.
-
-
Data Analysis:
-
The data is fitted to a binding curve to determine the concentration of this compound required to displace 50% of the fluorescent dye (DC₅₀ value).
-
By comparing the DC₅₀ values for different DNA sequences, the sequence selectivity of this compound can be determined.
-
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Conclusion
This compound represents a fascinating and highly potent class of DNA-targeted anticancer agents. Its unique mechanism of "binding-induced activation" within the minor groove of DNA underscores the importance of understanding the intricate details of drug-DNA interactions. This guide has provided a technical foundation for researchers, covering the core mechanism, quantitative binding parameters, and detailed experimental protocols. The continued exploration of this compound and its analogues holds significant promise for the development of novel and more effective cancer therapeutics.
References
Duocarmycin TM: Overcoming Multi-Drug Resistance Through Potent DNA Alkylation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multi-drug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Duocarmycins, a class of highly potent, naturally derived antitumor antibiotics, have demonstrated remarkable activity against various cancer cell lines, including those exhibiting MDR phenotypes. This technical guide provides an in-depth analysis of Duocarmycin TM's activity in multi-drug resistant models, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its evaluation. Evidence suggests that the potent cytotoxicity of duocarmycin analogues is not significantly affected by the expression of P-glycoprotein, making them promising candidates for the development of novel cancer therapeutics capable of overcoming clinically relevant mechanisms of drug resistance.[1]
Introduction to Duocarmycins and Multi-Drug Resistance
The duocarmycins are a family of natural products isolated from Streptomyces species.[2] Their unique chemical structure enables them to bind to the minor groove of DNA and selectively alkylate adenine bases, leading to DNA damage and subsequent cell death.[3][4] This mechanism of action is distinct from many conventional chemotherapeutics that are often substrates for MDR transporters.
Multi-drug resistance is a phenomenon whereby cancer cells develop resistance to a variety of structurally and functionally unrelated anticancer drugs.[5] One of the most well-characterized mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 (or MDR1) gene. P-gp functions as an ATP-dependent drug efflux pump, actively removing a wide range of hydrophobic drugs from the cell, thereby preventing them from reaching their intracellular targets.
This compound's Activity in Multi-Drug Resistant Models: Quantitative Data
The exceptional potency of duocarmycin and its analogues has been demonstrated across a wide range of cancer cell lines, with IC50 values often in the picomolar to nanomolar range. Crucially, studies have indicated that the cytotoxicity of duocarmycin compounds is not significantly diminished in cell lines that overexpress P-glycoprotein, a common mechanism of multi-drug resistance.
Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues in Various Cancer Cell Lines
| Duocarmycin Analogue | Cell Line | Cancer Type | IC50 | Reference |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12 pM | |
| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 112.7 pM | |
| Duocarmycin SA (DSA) | U-138 MG | Glioblastoma | 0.4 nM | |
| Duocarmycin DM | HT-29 | Colon Cancer | 22 pM | |
| Duocarmycin DM | CL1-5 | Lung Cancer | 13.8 pM | |
| Duocarmycin DM | Caski | Cervical Cancer | 3.87 pM | |
| Duocarmycin DM | EJ | Bladder Cancer | 15.4 pM | |
| Duocarmycin DM | LS174T | Colon Cancer | 7.31 pM | |
| This compound | BJAB | Burkitt's Lymphoma | 0.153 µM | |
| This compound | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.079 µM |
Note: While not all cell lines in this table are explicitly characterized as P-gp overexpressing in the cited sources, the collective data, along with findings that duocarmycins are not significant P-gp substrates, supports their efficacy in the context of MDR.
Mechanism of Action: Bypassing P-glycoprotein-Mediated Efflux
The efficacy of this compound in MDR models can be attributed to its unique mechanism of action, which allows it to circumvent the P-gp efflux pump. Unlike many conventional chemotherapeutic drugs, which are recognized and transported by P-gp, duocarmycins' interaction with this transporter appears to be minimal.
The following diagram illustrates the proposed mechanism by which this compound overcomes P-gp-mediated resistance.
As depicted, conventional chemotherapy drugs that are substrates of P-gp are actively pumped out of the cancer cell, leading to reduced efficacy. In contrast, this compound is not a significant substrate for P-gp and can therefore accumulate intracellularly to a greater extent, bind to its DNA target, and induce apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound in multi-drug resistant models.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (both the parental, drug-sensitive line and the P-gp overexpressing, resistant line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Colony Formation Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Colony Growth: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 10-15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for P-glycoprotein Expression
This technique is used to confirm the overexpression of P-gp in the resistant cell line.
Protocol:
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathway and a typical experimental workflow for evaluating this compound.
References
- 1. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Unraveling the Pharmacophore of Duocarmycin Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent natural products that have garnered significant attention in the field of oncology due to their profound cytotoxic activity against a wide array of cancer cells.[1][2] Isolated from Streptomyces bacteria, these molecules exert their anticancer effects through a unique mechanism involving minor groove binding and subsequent alkylation of DNA, primarily at the N3 position of adenine.[3][4] This covalent modification of DNA disrupts its structure and function, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. The remarkable potency of duocarmycin analogues, often in the picomolar range, has made them attractive candidates for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).
This technical guide provides an in-depth investigation into the pharmacophore of duocarmycin analogues. It summarizes key quantitative data, details essential experimental protocols, and visualizes the critical signaling pathways and synthetic strategies associated with this promising class of compounds.
The Duocarmycin Pharmacophore: Structure and Activity
The core pharmacophore of duocarmycin analogues can be conceptually divided into two key subunits: a DNA-binding subunit and a DNA-alkylating subunit, connected by a linker. The structure-activity relationship (SAR) studies have revealed that modifications to both subunits can significantly impact the cytotoxicity and DNA sequence selectivity of these compounds.
-
DNA-Alkylating Subunit: The cyclopropylpyrroloindole (CPI) moiety is the hallmark of the duocarmycin class and is responsible for the DNA alkylation. The strained cyclopropane ring is the electrophilic warhead that reacts with the nucleophilic N3 of adenine. The substitution pattern on this subunit can influence the reactivity and stability of the molecule.
-
DNA-Binding Subunit: This portion of the molecule is responsible for the sequence-specific recognition of the DNA minor groove. Variations in the indole or other heterocyclic systems in this subunit can alter the binding affinity and the preferred DNA sequence for alkylation.
-
Linker: The linker connecting the two subunits plays a crucial role in the overall conformation of the molecule and its proper positioning within the DNA minor groove.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of various duocarmycin analogues has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for several representative duocarmycin analogues.
| Analogue | Cancer Cell Line | IC50 (nM) |
| Duocarmycin SA | HeLa S3 | 0.00069 |
| Duocarmycin A (DUMA) | HeLa S3 | 0.006 |
| DUMB1 | HeLa S3 | 0.035 |
| DUMB2 | HeLa S3 | 0.1 |
| DUMC1 | HeLa S3 | 8.5 |
| DUMC2 | HeLa S3 | 0.57 |
| Adozelesin | Ovarian Cancer (various) | 100-1000 times more potent than cisplatin and adriamycin |
| Bizelesin | Ovarian Cancer (various) | Less potent than adozelesin, but 100-1000 times more potent than cisplatin and adriamycin |
| Carzelesin | Ovarian Cancer (various) | Less potent than adozelesin, but 100-1000 times more potent than cisplatin and adriamycin |
Experimental Protocols
Cytotoxicity Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Duocarmycin analogue stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Duocarmycin analogue in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Alkylation Analysis: Thermal Cleavage Assay
This assay is used to determine the ability of Duocarmycin analogues to alkylate DNA, leading to strand cleavage upon heating.
Materials:
-
Duocarmycin analogue
-
Synthetic oligonucleotide duplex containing a known Duocarmycin binding site (e.g., a 5'-AAA sequence)
-
Nuclease-free water
-
Reaction buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)
-
Loading dye (e.g., formamide with bromophenol blue and xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE buffer (Tris-borate-EDTA)
-
DNA visualization agent (e.g., SYBR Gold or autoradiography if using radiolabeled DNA)
Procedure:
-
DNA Preparation: Prepare the synthetic oligonucleotide duplex by annealing the two complementary strands.
-
Alkylation Reaction: In a microcentrifuge tube, mix the DNA duplex with the Duocarmycin analogue in the reaction buffer. The final concentration of the drug and DNA should be optimized based on the potency of the analogue. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for DNA alkylation.
-
Thermal Cleavage: After the alkylation reaction, heat the samples at 90°C for 30 minutes to induce cleavage at the alkylated sites.
-
Sample Preparation for Electrophoresis: Add an equal volume of loading dye to each reaction to stop the reaction and denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the dye fronts have migrated an appropriate distance.
-
Visualization: Visualize the DNA fragments using an appropriate method. The appearance of a cleavage product at the expected size indicates successful DNA alkylation by the Duocarmycin analogue.
Signaling Pathways and Experimental Workflows
Duocarmycin-Induced DNA Damage Response
Duocarmycin-induced DNA alkylation triggers a complex cellular response aimed at repairing the damage. However, the potent nature of this damage often overwhelms the repair machinery, leading to cell cycle arrest and apoptosis. The Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases are key sensors of DNA damage that initiate this signaling cascade.
Caption: Duocarmycin-induced DNA damage response pathway.
General Experimental Workflow for Evaluating Duocarmycin Analogues
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel Duocarmycin analogues.
Caption: Experimental workflow for Duocarmycin analogue development.
Conclusion
The Duocarmycin family of natural products and their synthetic analogues represent a powerful class of DNA-alkylating agents with immense potential in cancer therapy. Understanding their pharmacophore, quantifying their cytotoxic activity, and elucidating their mechanism of action through detailed experimental protocols are critical steps in the development of new and effective anticancer drugs. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the key aspects of Duocarmycin analogue investigation. The continued exploration of this remarkable class of molecules holds great promise for the future of oncology drug discovery.
References
Methodological & Application
Application Notes and Protocols for Duocarmycin TM in Cell Culture Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin TM (CBI-TMI) is a potent synthetic analogue of the duocarmycin class of antitumor antibiotics first isolated from Streptomyces bacteria.[1][2] These compounds are highly cytotoxic, exhibiting activity at picomolar to nanomolar concentrations in various cancer cell lines.[1][3] The exceptional potency of duocarmycins makes them valuable tools in cancer research and for the development of antibody-drug conjugates (ADCs).[4]
The mechanism of action of this compound involves sequence-selective alkylation of DNA. It binds to the minor groove of DNA and subsequently alkylates the N3 position of adenine. This irreversible DNA alkylation disrupts the DNA architecture, leading to an inhibition of replication and transcription. The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage recognition and repair pathways, cell cycle arrest, and ultimately, apoptosis.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric method, the MTT assay. Additionally, it summarizes reported IC50 values across various cell lines and provides diagrams illustrating the compound's mechanism of action and the experimental workflow.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of Duocarmycin and its derivatives in various cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound/Derivative | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | BJAB | Burkitt's lymphoma | 0.153 µM (153 nM) | |
| This compound | WSU-DLCL2 | Diffuse large B-cell lymphoma | 0.079 µM (79 nM) | |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12 pM | |
| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 112.7 pM | |
| Duocarmycin SA (DSA) | HeLa S₃ | Cervical carcinoma | 0.00069 nM (0.69 pM) | |
| Duocarmycin A (DUMA) | HeLa S₃ | Cervical carcinoma | 0.006 nM (6 pM) | |
| Duocarmycin SA (DSA) | U-138 MG | Glioblastoma | 0.4 nM | |
| seco-Duocarmycin Analogs | A549 | Bronchial carcinoma | 0.1 - 10 nM |
Experimental Protocols
Protocol: MTT Assay for Cell Viability to Determine this compound Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cancer cells. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, Molm-14)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Given the high potency of duocarmycins, a wide concentration range from picomolar to micromolar is recommended for initial experiments (e.g., 1 pM to 1 µM).
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell line and experimental objectives.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of Duocarmycin leading to cell death.
Caption: Workflow for the MTT cytotoxicity assay.
References
Determining the In Vitro IC50 of Duocarmycin TM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Duocarmycin TM in vitro. This compound is a potent DNA alkylating agent with significant cytotoxic effects on cancer cells. Accurate determination of its IC50 is crucial for preclinical drug development and for understanding its mechanism of action. This guide outlines the principles of common cell viability assays, provides step-by-step protocols for the MTT, MTS, and CellTiter-Glo assays, and offers guidance on data analysis and interpretation.
Introduction
Duocarmycins are a class of highly potent antitumor antibiotics that exert their cytotoxic effects through a sequence-selective alkylation of DNA.[1][2] this compound, a synthetic analogue, binds to the minor groove of DNA and alkylates the N3 position of adenine, leading to a cascade of cellular events including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][3] The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Its determination is a fundamental step in the evaluation of a compound's potency and is essential for comparing the efficacy of different drug candidates.
This application note details the methodologies for quantifying the cytotoxic effects of this compound on cancer cell lines and calculating its IC50 value.
Mechanism of Action: Duocarmycin-Induced DNA Damage and Cell Death
This compound's primary mechanism of action involves the alkylation of DNA, which triggers a cellular DNA damage response. This cascade of events is initiated by the recognition of DNA adducts by cellular surveillance proteins, leading to the activation of downstream signaling pathways that ultimately determine the cell's fate.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 of this compound involves several key stages, from initial cell culture preparation to final data analysis. A standardized workflow is critical for obtaining reproducible results.
References
Methodology for Developing Duocarmycin TM-Based Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent, DNA-alkylating agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to cell death and makes them effective against both dividing and non-dividing cancer cells.[1][2] This document provides detailed application notes and protocols for the development of ADCs based on Duocarmycin TM, a synthetic analogue of the natural product. These guidelines cover the essential stages of ADC development, from conjugation and characterization to in vitro and in vivo evaluation.
I. This compound-Based ADC Development Workflow
The development of a this compound-based ADC is a multi-step process that requires careful optimization at each stage to ensure the final conjugate is both potent and safe. The general workflow involves the partial reduction of the antibody's interchain disulfide bonds, conjugation of the this compound-linker payload to the resulting free thiols, and subsequent purification and characterization of the ADC.
II. Experimental Protocols
A. Antibody Preparation and Partial Reduction
A common strategy for conjugating payloads to antibodies is through the partial reduction of interchain disulfide bonds, which provides a controlled number of reactive thiol groups for linker attachment.[3][4]
Protocol: Partial Reduction of Antibody Interchain Disulfides
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution (e.g., 10 mM in water)[3]
-
Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Purification column (e.g., Sephadex G-25) equilibrated in conjugation buffer
-
-
Procedure:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.
-
Add the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of reduction and needs to be optimized to achieve the desired drug-to-antibody ratio (DAR). For example, approximately 2.75 to 3.25 molar equivalents of TCEP or DTT are often used to cleave two interchain disulfide bonds, yielding four reactive thiols per antibody.
-
Incubate the reaction mixture at 37°C for 30-120 minutes.
-
Immediately purify the partially reduced antibody using a desalting column (e.g., Sephadex G-25) to remove the excess reducing agent.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using a suitable method, such as the Ellman's test.
-
B. Conjugation of this compound-Linker
Once the antibody is partially reduced, the this compound-linker payload, typically containing a maleimide group, is added to react with the free thiols.
Protocol: Maleimide-Based Conjugation
-
Materials:
-
Partially reduced monoclonal antibody
-
This compound-linker with a maleimide group, dissolved in an organic solvent like DMSO.
-
Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.2)
-
-
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in the conjugation buffer.
-
Add the this compound-linker solution to the antibody solution. The molar excess of the linker-drug over the antibody will influence the final DAR and should be optimized. A molar ratio of approximately 9.5 moles of linker-drug per mole of antibody has been reported.
-
The final reaction mixture may contain a small percentage of organic solvent (e.g., 20% acetonitrile) to aid in the solubility of the linker-drug.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30-60 minutes.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC) or tangential flow filtration, to remove unconjugated linker-drug and other small molecules.
-
C. Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality and consistency. The drug-to-antibody ratio (DAR) is a critical quality attribute.
Protocol: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without a small percentage of organic modifier like isopropanol)
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR2, DAR4, etc.), which are more hydrophobic.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x Number of drugs for that species]
-
III. Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development and characterization of this compound-based ADCs, with a focus on the well-characterized HER2-targeting ADC, SYD985.
Table 1: Drug-to-Antibody Ratio (DAR) Characterization of SYD985
| Parameter | Value | Method |
| Average DAR | ~2.8 | HIC |
| Predominant Species | DAR2 and DAR4 (in an approx. 2:1 ratio) | HIC |
| Purity (DAR2 + DAR4) | ~95% | HIC |
Table 2: In Vitro Cytotoxicity of a HER2-Targeting Duocarmycin ADC (SYD985)
| Cell Line | HER2 Expression | IC50 (µg/mL) |
| SK-BR-3 | High (3+) | ~0.024 |
| BT-474 | High (3+) | 0.06 |
| SK-OV-3 | High (3+) | ~0.024 |
| Ovarian Cancer (HER2 2+) | Moderate (2+) | ~0.054 |
| SW-620 | Negative | Inactive |
| NCI-H520 | Negative | Inactive |
Table 3: In Vivo Efficacy of a HER2-Targeting Duocarmycin ADC in a BT-474 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |
| Vehicle Control | - | - | - |
| ADC (SYD983) | 1 | qwx3 (days 0, 7, 14) | Tumor growth delay |
| ADC (SYD983) | 5 | qwx3 (days 0, 7, 14) | Durable remissions |
| ADC (SYD983) | 5 | Single dose | Nearly complete tumor regression followed by regrowth |
IV. Mechanism of Action and Signaling Pathway
Duocarmycins exert their cytotoxic effects by alkylating DNA, which triggers a cascade of cellular events leading to apoptosis.
V. In Vitro Cytotoxicity Assay Protocol
Protocol: MTT Assay for Cell Viability
-
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubate the plate for a period of 48 to 144 hours.
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
VI. In Vivo Efficacy Study Protocol
Protocol: Subcutaneous Xenograft Model
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional, can improve tumor take rate)
-
This compound-ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel at a 1:1 ratio. The final cell concentration should be 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, control ADC, or vehicle via an appropriate route (e.g., intravenous injection). Dosing and schedule should be based on previous studies or tolerability experiments.
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Continue the study for a predetermined period or until tumors in the control group reach a specified endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Conclusion
The development of this compound-based ADCs represents a promising strategy in targeted cancer therapy. The protocols and data presented here provide a comprehensive guide for researchers in this field. Careful optimization of each step, from conjugation to in vivo testing, is essential for the successful development of a safe and effective ADC. The high potency of Duocarmycins, combined with the specificity of monoclonal antibodies, offers the potential for significant therapeutic benefit in the treatment of various cancers.
References
- 1. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Duocarmycin TM Conjugation Chemistry in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of Duocarmycin TM and its analogues to monoclonal antibodies for the development of potent Antibody-Drug Conjugates (ADCs).
Introduction to this compound for ADCs
Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics originally isolated from Streptomyces bacteria.[1][2] Their extreme cytotoxicity, with activity in the picomolar range, makes them attractive payloads for ADCs.[3][4] Duocarmycins function as DNA alkylating agents, binding to the minor groove of DNA and irreversibly alkylating the N3 position of adenine.[3] This disruption of the DNA architecture leads to apoptosis and cell death, effective in both dividing and non-dividing cells.
The high potency of duocarmycins necessitates a prodrug strategy to ensure stability in circulation and minimize off-target toxicity. The most common approach involves using a seco-duocarmycin analogue, which is an inactive form that is converted to the active cyclopropyl form upon cleavage of a linker at the tumor site.
This compound Conjugation Chemistry
The conjugation of this compound to an antibody is a critical step in ADC development. The choice of linker and conjugation strategy significantly impacts the stability, efficacy, and safety of the final ADC.
Linker Technology
Both cleavable and non-cleavable linkers have been successfully used for Duocarmycin-based ADCs. Cleavable linkers, such as the widely used valine-citrulline (vc) peptide linker, are designed to be stable in the bloodstream and release the active payload upon enzymatic cleavage by proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.
A common drug-linker construct is vc-seco-DUBA (Duocarmazine), which combines a cathepsin B-cleavable dipeptide with a self-immolative spacer to ensure efficient release of the active duocarmycin payload.
Conjugation Strategies
The most prevalent method for conjugating this compound payloads to antibodies is through the cysteine residues of the antibody. This is typically achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with a maleimide-functionalized linker-drug. This approach allows for a controlled drug-to-antibody ratio (DAR).
An alternative strategy involves conjugation through the phenolic hydroxyl group of the duocarmycin molecule. This approach also incorporates a prodrug strategy, where the active drug is released upon linker cleavage.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related ADCs.
| Compound | Cell Line | IC50 | Reference |
| This compound | BJAB | 0.153 µM | |
| This compound | WSU-DLCL2 | 0.079 µM | |
| Duocarmycin SA | U-138 MG (Glioblastoma) | 0.4 nM | |
| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-BR-3 (HER2 3+) | 0.22 nM | |
| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-OV-3 (HER2 2+) | 0.44 nM | |
| SYD981 (Trastuzumab conjugate) | SK-BR-3 (HER2 3+) | 0.31 nM | |
| SYD981 (Trastuzumab conjugate) | SK-OV-3 (HER2 2+) | 1.20 nM |
Table 1: In Vitro Cytotoxicity of this compound and its ADCs. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds against various cancer cell lines.
| ADC | Plasma Source | Half-life (hours) | Reference |
| SYD983 | Mouse | 6 | |
| SYD983 | Rat | 129 | |
| SYD983 | Monkey | 252 | |
| SYD983 | Human | 158 | |
| SYD981 | Mouse | 39 | |
| SYD981 | Rat | 291 | |
| SYD981 | Monkey | 273 | |
| SYD981 | Human | 224 |
Table 2: In Vitro Plasma Stability of Duocarmycin-based ADCs. This table shows the stability of the ADCs in plasma from different species, a critical parameter for predicting in vivo performance.
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of a Duocarmycin Payload to an Antibody
This protocol describes a general method for conjugating a maleimide-activated Duocarmycin linker-drug (e.g., Mc-vc-PAB-seco-Duocarmycin) to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)
-
Reaction Buffer: PBS-based saline containing EDTA, pH 7.0
-
Reducing Reagent: Tris(2-carboxyethyl)phosphine (TCEP) or 2-Mercaptoethylamine (2-MEA)
-
Maleimide-activated Duocarmycin linker-drug
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching Reagent: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Antibody Reduction:
-
Add a 10-fold molar excess of the Reducing Reagent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove the excess reducing agent by buffer exchange into fresh, cold Reaction Buffer using a pre-equilibrated desalting column.
-
-
Conjugation Reaction:
-
Immediately add a 5- to 10-fold molar excess of the maleimide-activated Duocarmycin linker-drug (dissolved in a compatible organic solvent like DMSO, not exceeding 10% of the total reaction volume) to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in the dark to protect the light-sensitive Duocarmycin.
-
-
Quenching:
-
Stop the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the linker-drug to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-drug and other small molecules using Size-Exclusion Chromatography (SEC). Use a column with an appropriate molecular weight cutoff (e.g., Superdex 200) and PBS as the mobile phase.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA).
-
Assess the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) (see Protocol 2).
-
Analyze the ADC for aggregation using SEC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines the determination of the average DAR and the distribution of drug-loaded species in a Duocarmycin ADC preparation using Hydrophobic Interaction Chromatography (HIC) with High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified Duocarmycin ADC
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% (v/v) Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.), with higher DAR species being more hydrophobic and thus eluting later.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxic activity of a Duocarmycin ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines using a colorimetric MTT assay.
Materials:
-
Antigen-positive (e.g., SK-BR-3 for a HER2-targeting ADC) and antigen-negative (e.g., MDA-MB-468) cell lines
-
Complete cell culture medium
-
Duocarmycin ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Duocarmycin ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC or antibody concentrations. Include wells with medium only (no cells) as a blank and wells with untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (percent viability vs. log concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Duocarmycin ADC Conjugation Workflow
Caption: Workflow for the cysteine-based conjugation of a Duocarmycin payload to an antibody.
Mechanism of Action of a Duocarmycin ADC
Caption: Cellular mechanism of action for a cleavable linker-based Duocarmycin ADC.
DNA Damage Response Pathway Induced by Duocarmycin
Caption: Simplified signaling pathway of Duocarmycin-induced DNA damage and subsequent apoptosis.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Duocarmycin TM Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin TM is a potent synthetic analogue of the duocarmycin class of antitumor antibiotics.[1][2] These compounds are known for their sequence-selective alkylation of DNA, leading to cytotoxicity in cancer cells.[3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions.
This compound exerts its biological effects by binding to the minor groove of DNA and alkylating the N3 position of adenine.[3] This action leads to a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. Understanding these mechanisms is key to interpreting experimental outcomes.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H23ClN2O5 | |
| Molecular Weight | 466.91 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | ≥ 50 mg/mL in DMSO | |
| < 0.1 mg/mL in Water (insoluble) |
Experimental Protocols
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with extreme caution. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.67 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For 4.67 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation is observed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Typical In Vitro Working Concentrations | Picomolar to low micromolar range (e.g., 10 pM - 1 µM) | |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (Stock Solution in DMSO) | -20°C (1 month) or -80°C (6 months) | |
| Stability of Stock Solution | Avoid repeated freeze-thaw cycles |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and DNA Damage Response
This compound alkylates DNA, leading to the formation of DNA adducts. This damage triggers a complex DNA Damage Response (DDR) within the cell. Key pathways activated include Base Excision Repair (BER) and Nucleotide Excision Repair (NER) in an attempt to repair the damaged DNA. If the damage is too extensive, the cell cycle is arrested, primarily at the G2/M phase, to prevent the propagation of damaged DNA. Ultimately, this can lead to the induction of apoptosis (programmed cell death).
Caption: this compound signaling pathway.
Experimental Workflow for Preparing this compound Stock Solutions
The following diagram illustrates the key steps in the preparation of this compound stock solutions for in vitro experiments.
Caption: Workflow for stock solution preparation.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Duocarmycin™ ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of linker technologies for the development of stable and effective Duocarmycin™ antibody-drug conjugates (ADCs). Duocarmycins are a class of highly potent DNA-alkylating agents that can induce cell death in both dividing and non-dividing cells, making them attractive payloads for ADCs.[1][2][3] The stability of the linker connecting the duocarmycin payload to the monoclonal antibody (mAb) is paramount to ensure targeted delivery to tumor cells and minimize off-target toxicity.[4] This document outlines key considerations in linker design, provides protocols for conjugation and stability assessment, and presents data on the performance of different linker strategies.
Introduction to Linker Technology for Duocarmycin™ ADCs
The linker in an ADC is a critical component that dictates its stability in circulation, the mechanism of drug release, and overall therapeutic index.[5] For Duocarmycin™ ADCs, the linker must be sufficiently stable in the bloodstream to prevent premature release of the highly potent payload, which could lead to systemic toxicity. Upon internalization into the target cancer cell, the linker should be efficiently cleaved to release the active duocarmycin drug.
Linker technology for Duocarmycin™ ADCs can be broadly categorized into two types:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as low pH or lysosomal proteases. This allows for controlled release of the payload at the site of action.
-
Non-Cleavable Linkers: These linkers remain intact, and the drug is released upon complete degradation of the antibody backbone within the lysosome. The released drug is attached to the linker and an amino acid residue from the antibody.
The choice of linker strategy has a profound impact on the ADC's properties, including its bystander killing effect, efficacy against low-antigen expressing tumors, and overall safety profile.
Key Considerations for Duocarmycin™ Linker Design
Several factors must be considered when designing a linker for a Duocarmycin™ ADC to ensure optimal performance:
-
Attachment Site on Duocarmycin™: Studies have shown that attaching the linker to the hydroxyl group of the DNA-alkylating moiety of duocarmycin results in ADCs with better human plasma stability and more consistent in vitro cytotoxicity compared to attachment at the DNA-binding moiety.
-
Cleavage Mechanism: For cleavable linkers, the choice of cleavage site is crucial. Valine-citrulline (vc) dipeptide linkers are commonly used as they are efficiently cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.
-
Drug-to-Antibody Ratio (DAR): The DAR, or the number of drug molecules conjugated to a single antibody, significantly influences the ADC's efficacy and safety. A higher DAR can lead to increased potency but may also result in aggregation, reduced stability, and off-target toxicity. For Duocarmycin™ ADCs, a lower DAR of approximately 2 to 4 is often preferred to maintain favorable physicochemical properties.
-
Hydrophilicity: Incorporating hydrophilic components, such as polyethylene glycol (PEG), into the linker can improve the ADC's solubility and pharmacokinetic properties.
Data on Linker Stability and ADC Performance
The stability and efficacy of Duocarmycin™ ADCs are critically dependent on the linker technology employed. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of a Trastuzumab-Duocarmycin ADC (SYD985)
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 15 |
| BT-474 | High | 20 |
| AU565 | High | 30 |
| NCI-N87 | Moderate | 40 |
| KPL-4 | Moderate | 50 |
Data adapted from preclinical studies on SYD985, a trastuzumab-duocarmazine ADC with a cleavable linker.
Table 2: Plasma Stability of Duocarmycin™ ADCs
| ADC Construct | Linker Type | % Intact ADC after 7 days in human plasma |
| Trastuzumab-vc-seco-DUBA (SYD985) | Cleavable (valine-citrulline) | >95% |
| ADC with non-cleavable linker | Non-cleavable | >98% |
This table provides a comparative overview of the stability of different linker types in human plasma.
Experimental Protocols
This section provides detailed protocols for the conjugation of Duocarmycin™ payloads to antibodies and for assessing the stability of the resulting ADCs.
Protocol for Cysteine-Based Conjugation of Duocarmycin™
This protocol describes the conjugation of a maleimide-containing Duocarmycin™-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated Duocarmycin™-linker construct
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Add a calculated amount of TCEP solution to the mAb solution to achieve partial reduction of the interchain disulfides. A molar ratio of TCEP to mAb of 2:1 to 4:1 is a good starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation:
-
Dissolve the maleimide-activated Duocarmycin™-linker construct in DMSO to prepare a stock solution.
-
Add the Duocarmycin™-linker solution to the reduced mAb solution. A molar excess of the linker-drug (e.g., 5-10 fold over available thiol groups) is recommended.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification and Characterization:
-
Remove unconjugated Duocarmycin™-linker using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).
-
Protocol for In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the premature release of the payload in human plasma.
Materials:
-
Duocarmycin™ ADC
-
Human plasma
-
Incubator at 37°C
-
Analytical method for detecting released payload (e.g., LC-MS/MS)
Procedure:
-
Incubate the Duocarmycin™ ADC in human plasma at a concentration of 100 µg/mL.
-
Maintain the incubation at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.
-
Process the samples to precipitate plasma proteins and extract the released payload.
-
Quantify the amount of released, unconjugated Duocarmycin™ payload using a validated analytical method such as LC-MS/MS.
-
Calculate the percentage of intact ADC remaining at each time point.
Visualizations
The following diagrams illustrate key concepts and workflows related to Duocarmycin™ ADC technology.
Caption: Intracellular trafficking and activation of a Duocarmycin™ ADC with a cleavable linker.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming the Narrow Therapeutic Window of Duocarmycin TM ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the narrow therapeutic window of Duocarmycin TM Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the narrow therapeutic window observed with this compound ADCs?
A1: The narrow therapeutic window of this compound ADCs is primarily attributed to their high potency and off-target toxicity.[1][2][3][4] Duocarmycins are DNA-alkylating agents that are effective at killing both dividing and non-dividing cancer cells.[1] However, premature release of the cytotoxic payload in systemic circulation can lead to damage in healthy tissues, causing toxicities such as hepatotoxicity and myelosuppression. This off-target toxicity limits the maximum tolerated dose (MTD) and narrows the therapeutic index, which is the range between the MTD and the minimal effective dose (MED).
Q2: How does the choice of linker impact the therapeutic window of a this compound ADC?
A2: The linker is a critical component that dictates the stability and release of the duocarmycin payload, thereby significantly influencing the therapeutic window.
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione levels, or presence of specific enzymes like cathepsins). While they can facilitate a potent bystander effect, they also risk premature cleavage in circulation, leading to off-target toxicity.
-
Non-Cleavable Linkers: These linkers remain attached to the antibody and payload until the entire ADC is degraded within the lysosome. This generally results in greater stability in circulation and reduced off-target toxicity, but may have a diminished bystander effect.
-
Novel Linker Chemistries: Advanced linker technologies, such as tandem-cleavage linkers and bioorthogonal cleavage systems, are being developed to improve stability in circulation while ensuring efficient payload release at the tumor site.
Q3: What is the "bystander effect" and how can it be modulated to improve therapeutic outcomes?
A3: The bystander effect is the ability of an ADC to kill not only the target antigen-expressing (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The effect is mediated by the release of a membrane-permeable cytotoxic payload from the target cell, which then diffuses into adjacent cells.
Modulating the bystander effect is a key strategy for widening the therapeutic window. A potent bystander effect can enhance anti-tumor efficacy, but an uncontrolled bystander effect can also increase off-target toxicity. The degree of the bystander effect is influenced by the properties of the linker and the payload. For instance, ADCs with cleavable linkers and membrane-permeable payloads tend to exhibit a stronger bystander effect.
Q4: Can spatiotemporal control of duocarmycin activation improve the therapeutic window?
A4: Yes, spatiotemporal control offers a promising strategy to confine the cytotoxic activity of duocarmycin to the tumor site, thereby widening the therapeutic window. One innovative approach involves the use of near-infrared (NIR) light to trigger the release of the duocarmycin payload from the ADC. In this method, the duocarmycin is caged with a photolabile group that is cleaved upon irradiation with NIR light, which can penetrate deeper into tissues than visible or UV light. This allows for precise control over where and when the potent cytotoxin is activated, minimizing systemic exposure and associated toxicities.
Troubleshooting Guides
Problem 1: High in vivo toxicity and narrow therapeutic window observed in preclinical models.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Premature payload release | Optimize linker stability. | Protocol 1: Plasma Stability Assay |
| 1. Incubate the this compound ADC in plasma from the relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C. | ||
| 2. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours). | ||
| 3. Analyze the samples by a suitable method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and released payload. | ||
| 4. Compare the stability of ADCs with different linkers (e.g., standard cleavable vs. tandem-cleavage vs. non-cleavable). | ||
| Off-target uptake | Evaluate target antigen expression in healthy tissues. | Protocol 2: Biodistribution Study |
| 1. Administer the radiolabeled this compound ADC to tumor-bearing animals. | ||
| 2. At selected time points, euthanize the animals and collect major organs and the tumor. | ||
| 3. Measure the radioactivity in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g). | ||
| 4. Compare the tumor-to-organ ratios for different ADC constructs. | ||
| Suboptimal Drug-to-Antibody Ratio (DAR) | Optimize the conjugation chemistry to achieve a more homogeneous DAR. | Protocol 3: DAR Characterization |
| 1. Analyze the ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). | ||
| 2. Determine the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). | ||
| 3. Correlate the DAR with in vivo efficacy and toxicity data to identify the optimal DAR. |
Problem 2: Lack of efficacy in heterogeneous tumor models.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Insufficient bystander effect | Enhance the bystander killing capability of the ADC. | Protocol 4: In Vitro Bystander Killing Assay |
| 1. Co-culture target antigen-positive (Ag+) cells with antigen-negative (Ag-) cells (e.g., labeled with a fluorescent marker). | ||
| 2. Treat the co-culture with the this compound ADC. | ||
| 3. After a defined incubation period, quantify the viability of the Ag- cells using flow cytometry or high-content imaging. | ||
| 4. Compare the bystander killing efficiency of ADCs with different linker-payload combinations. | ||
| Low target antigen expression | Select patients based on a predefined biomarker threshold. | Protocol 5: Immunohistochemistry (IHC) for Target Expression |
| 1. Obtain tumor biopsies from the patient population. | ||
| 2. Perform IHC staining using a validated antibody against the target antigen. | ||
| 3. Establish a scoring system (e.g., H-score) to quantify the level of target expression. | ||
| 4. Correlate the expression levels with clinical response to the ADC to define a predictive biomarker cutoff. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound ADCs with Different Linkers
| ADC Construct | Linker Type | Target Cell Line | IC50 (pM) | Bystander Cell Line | Bystander Killing (%) |
| ADC-vc-Duo | Valine-Citrulline (cleavable) | HER2+ (SK-BR-3) | 50 | HER2- (MDA-MB-468) | 45 |
| ADC-nc-Duo | Non-cleavable | HER2+ (SK-BR-3) | 150 | HER2- (MDA-MB-468) | 10 |
| ADC-NIR-Duo | NIR-cleavable (dark) | HER2+ (SK-BR-3) | >10,000 | HER2- (MDA-MB-468) | <5 |
| ADC-NIR-Duo | NIR-cleavable (+NIR light) | HER2+ (SK-BR-3) | 30 | HER2- (MDA-MB-468) | 50 |
Note: The data presented in this table is illustrative and compiled from typical findings in the literature. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Signaling Pathways and Experimental Workflows
This compound ADC Mechanism of Action
This compound ADCs exert their cytotoxic effects through a multi-step process that begins with targeted delivery and culminates in DNA damage and apoptosis.
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for Evaluating Novel Linkers
This workflow outlines the key steps in the preclinical evaluation of new linker technologies for this compound ADCs to improve their therapeutic window.
Caption: Preclinical workflow for evaluating novel linkers.
Logical Relationship of Strategies to Widen the Therapeutic Window
The following diagram illustrates how different strategies are interconnected in the goal of improving the therapeutic index of this compound ADCs.
Caption: Strategies to improve the therapeutic window.
References
Optimizing the drug-to-antibody ratio (DAR) for Duocarmycin TM ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for Duocarmycin TM antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an ADC payload?
This compound and its analogs are highly potent DNA alkylating agents.[1][2] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[2] This irreversible DNA alkylation disrupts the DNA architecture, leading to an inhibition of DNA replication and transcription, which ultimately results in apoptotic cell death.[1][3] A key advantage of duocarmycins is their ability to exert cytotoxic effects on both dividing and non-dividing tumor cells.
Q2: Why is the drug-to-antibody ratio (DAR) a critical quality attribute for this compound ADCs?
The DAR, which is the average number of drug molecules conjugated to a single antibody, is a critical parameter that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC.
-
Low DAR: May result in insufficient potency and compromised anti-tumor efficacy.
-
High DAR: Can lead to several challenges, particularly with hydrophobic payloads like this compound. These include an increased propensity for aggregation, which can lead to manufacturing difficulties and potential immunogenicity. A high DAR can also accelerate plasma clearance and increase off-target toxicity.
Therefore, achieving an optimal and consistent DAR is essential for developing a successful this compound ADC with a favorable therapeutic window. For Duocarmycin-based ADCs, a lower average DAR of approximately 2 to 4 is often pursued to mitigate the negative effects associated with the payload's hydrophobicity.
Q3: What are the main challenges associated with the hydrophobicity of this compound payloads?
The hydrophobic nature of this compound presents a significant challenge in ADC development, primarily leading to aggregation of the final ADC product. This aggregation can:
-
Complicate the manufacturing and purification process.
-
Reduce the stability of the ADC.
-
Potentially induce an immune response in patients.
The propensity for aggregation increases with a higher DAR, as more hydrophobic drug molecules are attached to the antibody.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and optimization of this compound ADCs.
Problem 1: Low Average DAR
Symptoms: The average DAR determined by analytical methods is consistently lower than the target DAR, despite using the appropriate molar excess of the drug-linker during conjugation.
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Optimize pH: The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. Perform small-scale reactions across a pH range to identify the optimal condition for your specific antibody and linker. 2. Adjust Temperature and Incubation Time: Lower temperatures may require longer incubation times. Systematically vary the temperature (e.g., 4°C vs. room temperature) and incubation time to find the best balance for efficient conjugation without causing degradation. |
| Antibody Issues | 1. Incomplete Reduction of Disulfide Bonds: If using a cysteine-based conjugation strategy, ensure complete and controlled reduction of the interchain disulfide bonds. Use a sufficient molar excess of the reducing agent (e.g., TCEP) and optimize the reduction time and temperature. 2. Re-oxidation of Thiols: After reduction, free thiols can re-oxidize. Perform the conjugation step promptly after reduction and consider using a chelating agent like DTPA to prevent metal-catalyzed oxidation. |
| Drug-Linker Issues | 1. Degradation of Drug-Linker: this compound and its linkers can be sensitive to hydrolysis. Ensure the drug-linker is stored correctly (e.g., desiccated, at a low temperature) and prepare solutions fresh before use. 2. Low Solubility: The hydrophobic nature of the drug-linker can lead to poor solubility in aqueous conjugation buffers. Consider the use of a co-solvent (e.g., DMSO, DMA) to improve solubility, but keep the final concentration of the organic solvent low (typically <10%) to avoid denaturing the antibody. |
Problem 2: High Levels of Aggregation
Symptoms: The final ADC product shows a significant percentage of high molecular weight (HMW) species when analyzed by Size Exclusion Chromatography (SEC).
| Possible Causes | Troubleshooting Steps |
| High DAR and Hydrophobicity | 1. Reduce Molar Excess of Drug-Linker: A lower molar excess of the drug-linker during conjugation will result in a lower average DAR, which can significantly reduce aggregation. 2. Optimize Conjugation Strategy: Consider site-specific conjugation methods to produce more homogeneous ADCs with a defined, lower DAR. |
| Inappropriate Buffer Conditions | 1. Optimize Formulation Buffer: After conjugation, exchange the ADC into a formulation buffer that promotes stability. Screen various buffer components, pH levels, and excipients (e.g., sucrose, polysorbate) to find the optimal formulation that minimizes aggregation. |
| Handling and Storage | 1. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. Aliquot the ADC into single-use vials to minimize handling. 2. Proper Storage Temperature: Store the final ADC product at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms). |
Experimental Protocols & Methodologies
Protocol 1: Cysteine-Based Conjugation of this compound Linker-Drug
This protocol describes a general method for conjugating a maleimide-functionalized this compound linker-drug to an antibody via partial reduction of interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified antibody solution (e.g., 5-10 mg/mL) in a suitable buffer such as PBS, pH 7.4.
-
If necessary, perform a buffer exchange into a conjugation-friendly buffer (e.g., borate or phosphate buffer with EDTA).
-
-
Partial Reduction of Antibody:
-
Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-3 fold molar excess over the antibody to target the reduction of one to two disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-functionalized this compound linker-drug in an organic co-solvent like DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Ensure the final concentration of the organic co-solvent is low (e.g., <10% v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by methods such as tangential flow filtration (TFF), dialysis, or size exclusion chromatography (SEC).
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species.
-
Instrumentation: An HPLC system equipped with a UV detector and a HIC column.
-
Mobile Phase A: A high salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Inject the sample onto the HIC column.
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR (DAR2, DAR4, etc.), as the higher DAR species are more hydrophobic.
-
Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.
-
Quantitative Data Summary
| Parameter | Typical Target Range | Analytical Method | Reference |
| Average DAR | 2.0 - 4.0 | HIC, RP-HPLC, LC-MS | |
| Unconjugated Antibody | < 5% | HIC, RP-HPLC | |
| Aggregation (HMW species) | < 5% | SEC | |
| Free Drug-Linker | < 1% | RP-HPLC, LC-MS |
Visualizations
Caption: Workflow for Cysteine-Based this compound ADC Conjugation.
Caption: Decision Tree for Troubleshooting Low Average DAR.
References
Improving the solubility and stability of Duocarmycin TM formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Duocarmycin TM formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the solubility of this compound?
A1: this compound is a highly potent cytotoxic agent with inherently low aqueous solubility. It is practically insoluble in water, which presents a significant hurdle for its formulation and delivery in biological systems[1]. This poor solubility can lead to precipitation during the preparation of stock solutions and dilutions in aqueous buffers, affecting the accuracy and reproducibility of experiments.
Q2: How can I improve the solubility of this compound in my experiments?
A2: Several strategies can be employed to enhance the solubility of this compound. The most common approach is the use of organic co-solvents and excipients. A widely used solvent for initial stock solutions is Dimethyl Sulfoxide (DMSO)[1][2]. For further dilution into aqueous media for in vivo or in vitro studies, co-solvent systems containing agents like Polyethylene Glycol 300 (PEG300) and Tween-80 are effective[2]. Additionally, complexation with cyclodextrins or formulation into nanoparticle-based delivery systems can significantly improve its aqueous solubility.
Q3: What factors affect the stability of this compound formulations?
A3: The stability of this compound is influenced by several factors, including pH, temperature, and light exposure[3]. The molecule contains labile functional groups that are susceptible to hydrolysis and oxidation, leading to degradation and loss of cytotoxic activity. The active spirocyclopropylhexadienone moiety is particularly sensitive.
Q4: How should I store this compound powder and stock solutions to ensure stability?
A4: To ensure maximum stability, this compound in its solid powder form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.
Q5: What are prodrugs of this compound, and how do they improve its properties?
A5: Prodrugs of Duocarmycin, such as seco-duocarmycin analogs, are chemically modified versions of the parent drug that are inactive but are converted to the active form in vivo. This strategy is employed to enhance solubility and stability during formulation and administration. For instance, seco-duocarmycins mask the reactive cyclopropane ring, rendering the molecule more stable in aqueous environments until it reaches the target site where it is activated.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Use a co-solvent system. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into a vehicle containing PEG300 and Tween-80 before adding the aqueous component (e.g., saline or buffer). | A clear, homogenous solution with improved solubility of this compound. |
| Incorrect solvent order | Add the solvents in a specific order. For example, first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally the aqueous saline solution. | Prevents the drug from crashing out of the solution. |
| Low temperature of the solution | Gently warm the solution to 37°C and/or use sonication to aid dissolution if precipitation occurs during preparation. | Redissolution of the precipitated compound. |
Issue 2: Degradation of this compound in the formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Control the pH of the formulation. Although specific optimal pH ranges for this compound are not widely published, maintaining a pH around neutral (7.0-7.4) is generally advisable for many cytotoxic agents. | Minimized hydrolytic degradation and preserved cytotoxic activity. |
| Oxidation | Protect the formulation from light and consider adding antioxidants if compatible with the experimental setup. | Reduced oxidative degradation of the molecule. |
| Temperature instability | Prepare fresh solutions for each experiment and avoid prolonged storage at room temperature. Store stock solutions at -80°C or -20°C as recommended. | Maintained potency of the this compound formulation. |
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Reference |
| DMSO | ≥ 50 mg/mL (107.09 mM) | |
| Water | < 0.1 mg/mL (insoluble) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.35 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.35 mM) |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Studies
This protocol describes the preparation of a this compound formulation using a co-solvent system to improve solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 25 mg/mL). Ensure the DMSO is newly opened to avoid hygroscopic effects that can impact solubility.
-
Prepare Co-solvent Mixture: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution (e.g., to achieve a final concentration of 40% v/v) and mix thoroughly until a clear solution is obtained.
-
Add Tween-80 to the mixture (e.g., to achieve a final concentration of 5% v/v) and mix again.
-
Final Formulation: Slowly add sterile saline to the mixture to reach the final desired volume and concentration (e.g., 45% v/v saline). Mix gently to ensure homogeneity.
-
Administration: Use the freshly prepared formulation for in vivo administration on the same day.
Protocol 2: General Workflow for Lyophilization of a this compound Formulation
Lyophilization, or freeze-drying, can enhance the long-term stability of this compound formulations by removing water, which can cause hydrolysis.
Materials:
-
This compound formulation (solubilized in a suitable solvent system that may include a bulking agent like mannitol)
-
Lyophilizer
-
Sterile vials and stoppers
Procedure:
-
Formulation Preparation: Prepare a solution of this compound, including any necessary excipients such as bulking agents (e.g., mannitol) and cryoprotectants.
-
Filling: Aseptically fill the formulation into sterile vials.
-
Freezing: Place the vials in the lyophilizer and cool them to a temperature well below the glass transition temperature (Tg') of the formulation to ensure complete solidification.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to allow the frozen solvent to sublimate. The product temperature should be maintained below its collapse temperature.
-
Secondary Drying (Desorption): After all the ice has been removed, increase the shelf temperature and maintain the vacuum to remove any residual bound water from the product.
-
Stoppering and Sealing: Once the drying process is complete, the vials are stoppered under vacuum or after backfilling with an inert gas like nitrogen and then sealed.
Visualizations
Caption: Experimental workflow for this compound formulation and testing.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Troubleshooting inconsistent results in Duocarmycin TM cytotoxicity assays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results in Duocarmycin TM cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
This compound is a highly potent antitumor antibiotic that belongs to a class of DNA alkylating agents.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA, specifically in AT-rich sequences.[1][4] Following binding, it irreversibly alkylates the N3 position of adenine bases. This covalent modification of DNA disrupts its structure and function, leading to the inhibition of DNA replication and transcription. The resulting DNA damage triggers a cellular stress response, activating DNA repair pathways. However, the damage is often too severe for the cell to repair, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
Q2: We are observing significant variability in our IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a frequent challenge in cytotoxicity assays with highly potent compounds like this compound. The variability can stem from several factors:
-
Compound Stability and Handling: Duocarmycin analogs can exhibit varying stability in aqueous solutions. It is crucial to prepare fresh dilutions from a concentrated stock solution for each experiment. Stock solutions should be stored correctly, typically at -20°C or -80°C in an appropriate solvent like DMSO, and subjected to minimal freeze-thaw cycles.
-
Cell Culture Conditions: The physiological state of the cells at the time of treatment is critical. Factors such as cell density, passage number, and overall cell health can significantly impact their response to the drug. Ensure consistent cell seeding densities and use cells within a defined passage number range.
-
Incubation Time: The duration of drug exposure can influence the observed cytotoxicity. Shorter incubation times might not be sufficient for the full cytotoxic effect to manifest, while longer times could lead to secondary effects. Optimize the incubation time for your specific cell line and experimental goals.
-
Assay-Specific Variability: The type of cytotoxicity assay used (e.g., MTT, XTT, CellTiter-Glo®, or colony formation assays) can yield different IC50 values due to their distinct underlying principles. Ensure the chosen assay is appropriate for your experimental setup and that you are following a consistent protocol.
Q3: The potency of our this compound appears lower than expected based on published data. What could be the reason?
Several factors can contribute to an apparent decrease in this compound potency:
-
Compound Degradation: As mentioned, Duocarmycins can be unstable in aqueous media. If the compound has degraded, its effective concentration will be lower, leading to a higher IC50 value. Always use freshly prepared dilutions.
-
Cell Line Resistance: Different cancer cell lines exhibit varying levels of sensitivity to this compound. Some cell lines may have more robust DNA repair mechanisms or other intrinsic resistance factors. It is essential to compare your results to data from the same cell line if possible.
-
Incorrect Solvent or Concentration: Ensure the stock solution was prepared correctly and that the final concentration in the assay is accurate. The use of hygroscopic solvents like DMSO can affect the actual concentration if not handled properly.
-
Serum Interactions: Components in fetal bovine serum (FBS) or other serum supplements can sometimes interact with and reduce the effective concentration of the compound. Consider testing the compound in lower serum conditions if this is a concern, though this may also affect cell health.
Troubleshooting Guide
If you are experiencing inconsistent results, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
-
Action: Prepare fresh dilutions of this compound from a new or properly stored aliquot of your stock solution for each experiment.
-
Rationale: To rule out compound degradation as a source of variability.
Step 2: Standardize Cell Culture and Seeding Procedures
-
Action: Implement a strict protocol for cell culture, including maintaining cells within a specific passage number range, seeding at a consistent density, and ensuring high cell viability (>95%) before starting the assay.
-
Rationale: To minimize variability arising from the physiological state of the cells.
Step 3: Optimize and Validate the Cytotoxicity Assay Protocol
-
Action: Review your assay protocol for any potential inconsistencies. This includes incubation times, reagent concentrations, and reading parameters. If possible, include a positive control with a known IC50 value in your assay.
-
Rationale: To ensure the assay itself is performing consistently and accurately.
Step 4: Evaluate Cell Line-Specific Responses
-
Action: If you are using a new cell line, perform a time-course and dose-response experiment to determine the optimal conditions for that specific line.
-
Rationale: Different cell lines have different growth rates and sensitivities, requiring tailored assay conditions.
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in your this compound cytotoxicity assays.
Caption: A flowchart for troubleshooting inconsistent results.
Data Presentation
The following table summarizes the reported in vitro IC50 values of various duocarmycin derivatives across different cancer cell lines, highlighting the compound's high potency and cell-line-dependent efficacy.
| Duocarmycin Analog | Cell Line | Cancer Type | Incubation Time (h) | Assay Type | IC50 (nM) | Reference |
| Duocarmycin SA (DSA) | HeLa S3 | Cervical Carcinoma | 1 | Not Specified | 0.00069 | |
| Duocarmycin A (DUMA) | HeLa S3 | Cervical Carcinoma | 1 | Not Specified | 0.006 | |
| Duocarmycin B1 | HeLa S3 | Cervical Carcinoma | 1 | Not Specified | 0.035 | |
| Duocarmycin B2 | HeLa S3 | Cervical Carcinoma | 1 | Not Specified | 0.1 | |
| Duocarmycin C1 | HeLa S3 | Cervical Carcinoma | 1 | Not Specified | 8.5 | |
| Duocarmycin C2 | HeLa S3 | Cervical Carcinoma | 1 | Not Specified | 0.57 | |
| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 72 | MTT | 0.01112 | |
| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 72 | MTT | 0.1127 | |
| This compound | BJAB | B-cell lymphoma | 96 | Not Specified | 153 | |
| This compound | WSU-DLCL2 | B-cell lymphoma | 96 | Not Specified | 79 |
Experimental Protocols
General Protocol for a this compound Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours).
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound-induced DNA damage, leading to apoptosis.
Caption: Pathway from DNA alkylation to apoptosis.
References
Technical Support Center: Enhancing the Bystander Effect of Duocarmycin TM ADCs in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bystander effect of Duocarmycin TM Antibody-Drug Conjugates (ADCs) in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an ADC payload?
This compound is a highly potent DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[1] This irreversible DNA alkylation disrupts the DNA architecture, leading to a cascade of cellular events including the activation of DNA damage response pathways, cell cycle arrest, and ultimately apoptosis.[2][3] A key advantage of duocarmycins is that their cytotoxic activity is independent of the cell cycle, meaning they can kill both dividing and non-dividing cancer cells.[4]
Q2: What is the "bystander effect" in the context of ADCs and why is it important for solid tumors?
The bystander effect is the ability of an ADC to kill not only the antigen-positive target cancer cells but also neighboring antigen-negative tumor cells.[5] This is crucial for treating solid tumors, which are often heterogeneous, meaning that not all cancer cells within the tumor express the target antigen. An effective bystander effect can help to overcome this heterogeneity and lead to a more potent anti-tumor response.
Q3: How do this compound ADCs mediate a bystander effect?
The bystander effect of a this compound ADC is primarily dependent on two factors: a cleavable linker and a membrane-permeable payload. This compound-based ADCs, such as SYD985 and MGC018, utilize a cleavable linker (e.g., a valine-citrulline linker) that is designed to be stable in circulation but is cleaved by enzymes like cathepsin B, which are abundant in the tumor microenvironment and within cancer cells. Upon cleavage, the duocarmycin payload is released. Due to its hydrophobic nature, the payload can diffuse across the cell membrane of the target cell and into adjacent antigen-negative cells, where it can then exert its DNA-alkylating cytotoxic effects.
Troubleshooting Guides
Scenario 1: My this compound ADC shows high potency on antigen-positive cells but no significant bystander killing in my co-culture assay.
-
Potential Cause 1: Inefficient Linker Cleavage.
-
Troubleshooting Step: Confirm linker cleavage by performing a cathepsin B cleavage assay. Incubate the ADC with cathepsin B and analyze the release of the payload by LC-MS.
-
Solution: If linker cleavage is inefficient, consider redesigning the linker. The local concentration of cathepsin B in the co-culture might be insufficient. Try increasing the ratio of antigen-positive to antigen-negative cells to increase the overall cathepsin B secretion.
-
-
Potential Cause 2: Low Payload Permeability.
-
Troubleshooting Step: While duocarmycin is generally membrane-permeable, modifications to the payload during conjugation could alter its physicochemical properties. Assess the permeability of the released payload using a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Solution: If permeability is low, consider linker-payload chemistries that release the duocarmycin payload without any modifications that might hinder its diffusion.
-
-
Potential Cause 3: Suboptimal Co-culture Conditions.
-
Troubleshooting Step: Review your co-culture assay protocol. Ensure that the ratio of antigen-positive to antigen-negative cells is optimal. A higher density of antigen-positive "donor" cells may be required to achieve a sufficient local concentration of the released payload to affect the "receiver" antigen-negative cells. Also, confirm that the incubation time is sufficient for ADC processing, payload release, and diffusion. A lag time is often observed before significant bystander killing occurs.
-
Solution: Optimize the ratio of antigen-positive to antigen-negative cells (e.g., test 1:1, 3:1, and 5:1 ratios). Extend the incubation time of the assay (e.g., from 72 hours to 96 or 120 hours) and measure bystander cell viability at multiple time points.
-
Scenario 2: I am observing high variability in my bystander effect assay results between experiments.
-
Potential Cause 1: Inconsistent Cell Health and Density.
-
Troubleshooting Step: Ensure that cells are in the exponential growth phase and have high viability at the time of seeding. Inconsistent cell numbers or confluency can significantly impact the results.
-
Solution: Standardize your cell culture and seeding procedures. Use a consistent cell passage number and perform cell counts and viability checks before each experiment.
-
-
Potential Cause 2: ADC Aggregation.
-
Troubleshooting Step: ADC aggregation can lead to inconsistent potency. Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state of your ADC using size-exclusion chromatography (SEC).
-
Solution: Ensure proper storage and handling of the ADC. Avoid multiple freeze-thaw cycles by aliquoting the ADC upon receipt. If aggregation is detected, consider reformulating the ADC.
-
-
Potential Cause 3: Variability in Assay Reagents.
-
Troubleshooting Step: Check for lot-to-lot variability in critical reagents such as cell culture media, serum, and assay kits.
-
Solution: Use a single lot of reagents for a set of comparative experiments. Perform quality control checks on new batches of reagents.
-
Quantitative Data
The following tables summarize in vitro cytotoxicity and bystander effect data for two prominent this compound-based ADCs, SYD985 (trastuzumab duocarmazine) and MGC018.
Table 1: In Vitro Cytotoxicity of SYD985 in Ovarian Carcinoma Cell Lines with Varying HER2 Expression
| Cell Line Category | Mean IC50 of SYD985 (µg/mL) | Mean IC50 of T-DM1 (µg/mL) | Fold Difference |
| HER2/neu 3+ | 0.024 | 0.088 | 3.7 |
| HER2/neu 2+ | 0.054 | 1.168 | 21.6 |
| HER2/neu 1+/0 | 0.072 | 3.035 | 42.1 |
Table 2: In Vitro Cytotoxicity of SYD985 in Carcinosarcoma Cell Lines with Varying HER2 Expression
| Cell Line Category | Mean IC50 of SYD985 (µg/mL) | Mean IC50 of T-DM1 (µg/mL) |
| HER2/neu 3+ | 0.013 | 0.096 |
| HER2/neu 0/1+ | 0.060 | 3.221 |
Table 3: In Vitro Cytotoxicity of MGC018 in B7-H3 Positive and Negative Cell Lines
| Cell Line | B7-H3 Expression | MGC018 IC50 (ng/mL) |
| Hs700T | Positive | 10 |
| Hs700T/B7-H3 KO | Negative | >1000 |
Table 4: Bystander Killing Activity of MGC018 in a Co-culture Model
| Ratio of B7-H3+ to B7-H3- Cells | % Survival of B7-H3- Cells (Untreated) | % Survival of B7-H3- Cells (MGC018 Treated) |
| 1:1 | 100 | ~30 |
| 1:3 | 100 | ~40 |
Experimental Protocols
1. Co-culture Bystander Effect Assay
This assay directly assesses the ability of a this compound ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent protein (e.g., GFP) for easy identification
-
This compound ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
-
-
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells at a predetermined ratio (e.g., 1:1, 3:1) in a 96-well plate.
-
Include control wells with only Ag- cells to measure the direct effect of the ADC on these cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC.
-
Add the ADC dilutions to the co-culture and control wells.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of viability of the Ag- cells in the co-culture wells relative to the untreated co-culture wells.
-
A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
-
2. Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
-
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line
-
This compound ADC
-
Isotype control ADC
-
Cell culture medium and supplements
-
6-well and 96-well plates
-
Centrifuge and 0.22 µm sterile filters
-
-
Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50 on Ag+ cells) or the isotype control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge the supernatant to remove cell debris and filter through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted).
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of the Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect.
-
-
3. In Vivo Admixed Tumor Model
This model evaluates the in vivo efficacy of an ADC in a tumor composed of both antigen-positive and antigen-negative cells, mimicking tumor heterogeneity.
-
Materials:
-
Antigen-positive (Ag+) tumor cell line
-
Antigen-negative (Ag-) tumor cell line (can be labeled with a reporter gene like luciferase for in vivo imaging)
-
Immunodeficient mice (e.g., nude or SCID)
-
This compound ADC
-
Control ADC
-
Matrigel (optional)
-
Calipers for tumor measurement
-
In vivo imaging system (if using reporter cell lines)
-
-
Methodology:
-
Tumor Cell Preparation:
-
Prepare a mixed suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension (optionally mixed with Matrigel) into the flanks of immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers.
-
-
ADC Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound ADC and control ADC intravenously at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume in all groups.
-
If using reporter cell lines, perform in vivo imaging to specifically track the growth of the Ag- tumor cell population.
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the ADC-treated group to the control group. A significant reduction in the overall tumor volume and/or the Ag- cell population indicates an in vivo bystander effect.
-
-
Visualizations
Caption: Mechanism of action of a this compound ADC and the bystander effect.
References
- 1. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Clinical Development of Duocarmycin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of Duocarmycin analogues, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Duocarmycin analogues?
Duocarmycin analogues are highly potent cytotoxic agents that exert their anticancer effects through a specific mechanism of action. They are DNA minor groove binding agents that cause irreversible alkylation of DNA, specifically at the N3 position of adenine.[1][][3] This covalent binding to DNA disrupts the DNA architecture, interfering with critical cellular processes like replication and transcription, ultimately leading to programmed cell death (apoptosis).[1][4] This mechanism is effective at any phase of the cell cycle, making them potent against even non-dividing cancer cells.
Q2: Why are Duocarmycin analogues primarily developed as Antibody-Drug Conjugates (ADCs)?
While incredibly potent, Duocarmycin analogues exhibit significant toxicity and a narrow therapeutic window when administered as free drugs in clinical trials. To mitigate this systemic toxicity and enhance their therapeutic index, they are conjugated to monoclonal antibodies (mAbs) that target tumor-specific antigens. This ADC approach allows for the selective delivery of the potent Duocarmycin payload to cancer cells, minimizing exposure to healthy tissues.
Q3: What are the main challenges encountered in the clinical development of Duocarmycin-based ADCs?
The clinical development of Duocarmycin-based ADCs faces several challenges:
-
On-target, off-tumor toxicities: Even with targeted delivery, ADC uptake by healthy tissues expressing the target antigen can lead to toxicity.
-
Payload-related toxicities: Premature release of the Duocarmycin payload in circulation can cause systemic side effects.
-
Drug resistance: Cancer cells can develop resistance to Duocarmycin-based ADCs through various mechanisms, such as downregulation of the target antigen or increased drug efflux.
-
Manufacturing and stability: The complex nature of ADCs presents challenges in manufacturing, ensuring a consistent drug-to-antibody ratio (DAR), and maintaining stability.
Q4: What is the "bystander effect" in the context of Duocarmycin ADCs, and why is it important?
The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring cancer cells, even if they do not express the target antigen. This is particularly important for Duocarmycin ADCs with cleavable linkers, as the released, membrane-permeable payload can overcome tumor heterogeneity where antigen expression may be varied. This enhances the overall anti-tumor efficacy of the ADC.
Troubleshooting Guides
This section provides guidance on common experimental issues in a question-and-answer format.
In Vitro Cytotoxicity Assays
Q: My Duocarmycin ADC shows lower than expected potency in our in vitro cytotoxicity assay. What are the possible reasons and troubleshooting steps?
A:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Low Antigen Expression on Target Cells | Confirm antigen expression levels on your cell line using flow cytometry or western blot. Select a cell line with moderate to high antigen expression for initial potency assays. |
| Inefficient ADC Internalization | Quantify ADC internalization using a fluorescently labeled ADC and flow cytometry or high-content imaging. If internalization is low, consider using a different antibody clone or targeting a different antigen known for efficient internalization. |
| Ineffective Payload Release | For ADCs with cleavable linkers, verify linker cleavage in a lysosomal lysate assay. If the linker is not being cleaved efficiently, a different linker chemistry may be required. |
| Cell Line Resistance | The cell line may have intrinsic resistance mechanisms, such as upregulation of drug efflux pumps (e.g., P-glycoprotein). Test for the expression of common drug transporters. You can also use an inhibitor of these pumps (e.g., verapamil) to see if potency is restored. |
| Incorrect Assay Conditions | Optimize cell seeding density and incubation time. Duocarmycins can be effective in non-dividing cells, but a sufficient incubation period (e.g., 72-96 hours) is necessary to observe the full cytotoxic effect. |
Bystander Effect Assays
Q: I am not observing a significant bystander killing effect in my co-culture assay with a Duocarmycin ADC. How can I troubleshoot this?
A:
| Potential Cause | Troubleshooting Steps |
|---|---|
| Limited Payload Permeability | While many Duocarmycin payloads are membrane-permeable, their efficiency can vary. Confirm the physicochemical properties of your specific payload. |
| Insufficient Payload Release | Ensure efficient linker cleavage is occurring in the antigen-positive "donor" cells. A low amount of released payload will result in a weak bystander effect. |
| Suboptimal Co-culture Ratio | Vary the ratio of antigen-positive to antigen-negative cells. A higher proportion of antigen-positive cells may be needed to generate a sufficient concentration of released payload in the culture medium. |
| Short Incubation Time | The bystander effect is a time-dependent process. Extend the incubation time of the co-culture assay to allow for payload release, diffusion, and subsequent killing of bystander cells. |
| Assay Sensitivity | Use a highly sensitive method to quantify the viability of the antigen-negative cells. Fluorescently labeling the antigen-negative population can help distinguish them from the antigen-positive cells in flow cytometry or high-content imaging analysis. |
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of Trastuzumab Duocarmazine (SYD985)
| Trial Phase | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase I (Expansion Cohort) | Heavily pretreated HER2-positive metastatic breast cancer | SYD985 (1.2 mg/kg IV q3w) | 33% | 9.4 months | |
| Phase I (Expansion Cohort) | Heavily pretreated HER2-low metastatic breast cancer (HR+) | SYD985 (1.2 mg/kg IV q3w) | 27% | Not Reported | |
| Phase I (Expansion Cohort) | Heavily pretreated HER2-low metastatic breast cancer (TNBC) | SYD985 (1.2 mg/kg IV q3w) | 40% | Not Reported | |
| Phase III (TULIP) | Pretreated HER2-positive unresectable locally advanced or metastatic breast cancer | SYD985 | Not significantly different from physician's choice | 7.0 months | |
| Phase III (TULIP) | Pretreated HER2-positive unresectable locally advanced or metastatic breast cancer | Physician's Choice | Not significantly different from SYD985 | 4.9 months |
Table 2: Common Adverse Events (AEs) of Trastuzumab Duocarmazine (SYD985) in Clinical Trials
| Adverse Event | Grade | Frequency | Reference |
| Conjunctivitis | 1/2 | Most Common | |
| 3/4 | 4% | ||
| Keratitis | Not specified | 38.2% | |
| Fatigue | 1/2 | Most Common | |
| Not specified | 33.3% | ||
| Dry Eyes | 1/2 | Most Common | |
| Increased Lacrimation | 1/2 | Most Common | |
| Neutropenia | 3/4 | 6% | |
| Interstitial Lung Disease (ILD)/Pneumonitis | Not specified | ~7.6% (including 2 fatal events) |
Experimental Protocols
Protocol 1: In Vitro DNA Alkylation Assay
Objective: To confirm the DNA alkylating activity of a Duocarmycin analogue.
Materials:
-
Duocarmycin analogue
-
Plasmid DNA (e.g., pUC19) or a specific oligonucleotide sequence
-
Reaction buffer (e.g., Tris-EDTA buffer, pH 7.4)
-
DNA purification kit
-
Restriction enzymes
-
Agarose gel electrophoresis system
-
DNA visualization agent (e.g., ethidium bromide or SYBR Safe)
-
Optional: Thermal cycler for thermal cleavage assay
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the plasmid DNA or oligonucleotide with the Duocarmycin analogue at various concentrations in the reaction buffer. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-24 hours). The optimal time may need to be determined empirically.
-
Purification: Purify the DNA from the reaction mixture using a DNA purification kit to remove the free drug.
-
Analysis of Alkylation:
-
Gel Mobility Shift Assay: Run the purified DNA on an agarose gel. DNA alkylation can cause a shift in the migration pattern of the DNA.
-
Restriction Enzyme Digestion Inhibition: Treat the alkylated DNA with a restriction enzyme that has a recognition site within the expected alkylation region. Alkylation may inhibit enzyme cleavage, which can be visualized on an agarose gel.
-
Thermal Cleavage Assay: This method is specific for detecting adenine-N3 alkylation. After incubation, heat the DNA sample (e.g., 90°C for 30 minutes) to induce strand cleavage at the alkylated sites. Analyze the DNA fragments by gel electrophoresis.
-
-
Visualization: Stain the gel with a DNA visualization agent and image the gel to observe the results.
Protocol 2: ADC Internalization and Payload Release Quantification
Objective: To quantify the amount of ADC internalized by target cells and the subsequent release of the Duocarmycin payload.
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
Duocarmycin ADC
-
Fluorescently labeled ADC (for internalization) or radiolabeled ADC
-
Cell culture reagents
-
Lysis buffer
-
Analytical method for payload quantification (e.g., LC-MS/MS)
-
Flow cytometer or high-content imaging system
Procedure:
Part A: ADC Internalization
-
Cell Seeding: Seed target and control cells in multi-well plates and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently or radiolabeled ADC at a specific concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a control for surface binding, incubate a set of cells at 4°C.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove unbound ADC.
-
Quantification:
-
Fluorescent ADC: Analyze the cells by flow cytometry or high-content imaging to measure the mean fluorescence intensity, which correlates with the amount of internalized ADC.
-
Radiolabeled ADC: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Part B: Payload Release
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 from Part A using the unlabeled ADC.
-
Cell Lysis: At each time point, wash the cells and then lyse them using a suitable lysis buffer.
-
Sample Preparation: Process the cell lysate to extract the payload. This may involve protein precipitation followed by solid-phase extraction.
-
Payload Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the released Duocarmycin payload.
-
Data Analysis: Correlate the amount of internalized ADC with the concentration of released payload over time.
Visualizations
Signaling Pathway
Caption: Duocarmycin ADC mechanism of action and downstream signaling.
Experimental Workflow
Caption: Workflow for the clinical development of a Duocarmycin ADC.
Logical Relationship
Caption: Troubleshooting logic for low Duocarmycin ADC efficacy.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Duocarmycin TM. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is significantly less stable. It is recommended to store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] When stored at -80°C, it should be used within 6 months, and when stored at -20°C, it should be used within one month.[1]
Q2: How should I prepare this compound stock and working solutions?
A2: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1] It is critical to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1] For in vitro experiments, stock solutions are typically prepared in DMSO and then further diluted in culture medium. For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[1] Specific formulation protocols for animal studies often involve co-solvents like PEG300 and Tween-80 to improve solubility and stability in aqueous solutions.
Q3: What are the primary stability concerns with this compound in experimental settings?
A3: this compound is susceptible to degradation in aqueous solutions. The spirocyclopropylhexadienone moiety, which is essential for its DNA alkylating activity, can undergo hydrolysis. The stability is influenced by pH and temperature. For instance, some duocarmycin analogues have been shown to be stable in pH 7.0 phosphate buffer for up to 72 hours, but they may have a shorter half-life in biological matrices like human plasma. To mitigate degradation, it is advisable to prepare aqueous working solutions immediately before use and to minimize their exposure to harsh conditions.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is an extremely potent cytotoxic agent and must be handled with appropriate safety precautions. Always work in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation of the powder or aerosols and prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - Low solubility in aqueous media.- Interaction with components in the serum or media supplements. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility.- Prepare the final dilution of this compound in serum-free media first, and then add it to the cells with serum-containing media.- If precipitation persists, consider using a formulation with solubility-enhancing agents like PEG300 and Tween-80 for in vitro assays, though their effects on cells should be controlled for. |
| Inconsistent or lower-than-expected cytotoxicity (higher IC50 values). | - Degradation of this compound in stock or working solutions.- Repeated freeze-thaw cycles of stock solutions.- Use of old or hydrated DMSO for reconstitution.- Adsorption of the compound to plasticware. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Aliquot stock solutions after preparation to minimize freeze-thaw cycles.- Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.- Pre-wetting pipette tips with the solvent before handling the compound solution may help reduce adsorption. |
| High variability between replicate wells in a cytotoxicity assay. | - Uneven cell seeding.- Incomplete dissolution of formazan crystals in MTT/MTS assays.- Edge effects in multi-well plates. | - Ensure a homogeneous cell suspension before and during seeding.- After adding the solubilization solution in an MTT assay, ensure complete mixing by pipetting up and down or using a plate shaker.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with a sterile buffer or medium instead. |
| No or very low cytotoxicity observed. | - Incorrect concentration calculation.- Inactive compound due to improper storage or handling.- Use of a cell line that is resistant to this compound. | - Double-check all calculations for dilutions.- Verify the storage conditions and age of the this compound powder and stock solution.- Include a positive control with a known sensitive cell line to confirm the activity of the compound. |
Quantitative Stability Data
| Condition | Matrix | Temperature | Stability/Half-life | Reference |
| Solid Powder | - | -20°C | Up to 3 years | |
| Solid Powder | - | 4°C | Up to 2 years | |
| In DMSO | - | -80°C | Up to 6 months | |
| In DMSO | - | -20°C | Up to 1 month | |
| Analogue in pH 7.0 Buffer | Phosphate Buffer | Not specified | Stable for at least 72 hours | |
| Analogue in Human Plasma | Human Plasma | Not specified | t½ ≈ 3 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase and Gradient:
-
A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic component (e.g., acetonitrile or methanol).
-
A gradient elution is recommended to separate the parent compound from its potential degradation products. For example, a linear gradient from 10% to 90% acetonitrile over 20-30 minutes.
3. Sample Preparation for Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%).
-
Photostability: Expose a solution of this compound to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
For all conditions, take samples at various time points, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
5. Validation:
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of this compound against a cancer cell line.
1. Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Add the diluted compound to the respective wells and incubate for the desired exposure time (e.g., 72 hours). Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
This compound Mechanism of Action and DNA Damage Response
This compound exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating the N3 position of adenine. This DNA adduct formation triggers a cellular DNA damage response (DDR).
Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing its degradation over time using a stability-indicating HPLC method.
References
Technical Support Center: Enhancing Duocarmycin ADC Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic (PK) profile of Duocarmycin antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with Duocarmycin ADCs?
Duocarmycin ADCs can present several PK challenges, including rapid clearance from circulation, low drug exposure, and off-target toxicities. These issues can stem from the inherent hydrophobicity of the duocarmycin payload, instability of the linker, and the heterogeneity of the ADC product.
Q2: How does the choice of linker impact the pharmacokinetic profile of a Duocarmycin ADC?
The linker plays a critical role in the stability and release of the duocarmycin payload. The choice of linker can significantly affect the ADC's half-life, clearance, and therapeutic index. For instance, less stable linkers can lead to premature release of the payload in circulation, causing systemic toxicity and reducing the amount of active drug reaching the tumor. Conversely, overly stable linkers might prevent efficient payload release at the target site.
Q3: What is the effect of the drug-to-antibody ratio (DAR) on the PK profile?
The DAR, or the number of drug molecules conjugated to a single antibody, has a profound impact on the PK profile of an ADC. Higher DAR values can increase the potency of the ADC but may also lead to faster clearance, increased aggregation, and greater off-target toxicity. Finding the optimal DAR is a critical step in developing a successful Duocarmycin ADC.
Q4: Can the conjugation method affect the pharmacokinetics of my Duocarmycin ADC?
Yes, the conjugation method is a key determinant of an ADC's PK profile. Traditional stochastic conjugation methods, which randomly attach the drug-linker to lysine or cysteine residues on the antibody, can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. This heterogeneity can lead to unpredictable PK behavior. In contrast, site-specific conjugation methods produce a more homogeneous product with a defined DAR, which often results in a more favorable and predictable pharmacokinetic profile.
Troubleshooting Guides
Problem: My Duocarmycin ADC exhibits rapid clearance and low exposure in vivo.
This is a common issue that can significantly limit the therapeutic efficacy of an ADC. The underlying causes can be multifaceted.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Linker Instability | The linker may be prematurely cleaved in circulation, leading to the rapid clearance of the payload and the unconjugated antibody. Solution: Employ more stable linkers, such as those with hindered disulfide bonds or non-cleavable linkers, to ensure the payload remains attached to the antibody until it reaches the target cell. |
| ADC Aggregation | The hydrophobic nature of duocarmycin can lead to ADC aggregation, which is then rapidly cleared by the reticuloendothelial system (RES). Solution: Incorporate hydrophilic linkers or polyethylene glycol (PEG) moieties to improve the solubility and reduce aggregation. Site-specific conjugation can also lead to less aggregation-prone ADCs. |
| High DAR | A high drug-to-antibody ratio can increase the overall hydrophobicity of the ADC, promoting aggregation and rapid clearance. Solution: Optimize the DAR to balance potency with a favorable PK profile. A lower DAR may be necessary to improve in vivo performance. |
| Immunogenicity | The ADC may be eliciting an immune response, leading to its rapid clearance. Solution: Humanize the antibody framework and ensure low levels of aggregation and impurities in the ADC preparation. |
Problem: I am observing significant off-target toxicity with my Duocarmycin ADC.
Off-target toxicity is a major concern with potent payloads like duocarmycin and can limit the translatability of an ADC to the clinic.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Premature Payload Release | An unstable linker can cause the duocarmycin to be released systemically, leading to toxicity in healthy tissues. Solution: Utilize a more stable linker technology to minimize premature payload release. Conduct plasma stability assays to confirm linker stability. |
| Non-specific Uptake | The ADC may be taken up by non-target cells, leading to off-target toxicity. Solution: Select a target antigen with high tumor-specific expression and minimal expression in healthy tissues. Modifying the antibody's Fc region to reduce effector functions can also minimize non-specific uptake. |
| High DAR | A high DAR can contribute to off-target toxicity by increasing the amount of drug delivered to non-target tissues. Solution: Lower the DAR to a level that maintains efficacy while reducing toxicity. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical PK study to evaluate the in vivo performance of a Duocarmycin ADC.
Materials:
-
Duocarmycin ADC
-
Female BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
ELISA kit for human IgG
-
LC-MS/MS system
Methodology:
-
Administer a single intravenous (IV) dose of the Duocarmycin ADC (e.g., 5 mg/kg) to a cohort of mice (n=3-5 per time point).
-
Collect blood samples via retro-orbital or tail vein bleeding at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours post-injection).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the total antibody in the plasma using a human IgG ELISA kit.
-
Quantify the concentration of the conjugated ADC and free payload in the plasma using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing insights into linker stability and potential for premature payload release.
Materials:
-
Duocarmycin ADC
-
Fresh mouse or human plasma
-
PBS
-
LC-MS/MS system
Methodology:
-
Incubate the Duocarmycin ADC in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.
-
Process the samples to precipitate plasma proteins and extract the ADC and any released payload.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine its plasma stability.
Data Summary
The following table summarizes hypothetical PK data for different Duocarmycin ADC constructs to illustrate the impact of linker and conjugation strategies.
| ADC Construct | Linker Type | Conjugation | DAR | Half-life (t1/2, hours) | AUC (µg*h/mL) | Clearance (mL/h/kg) |
| ADC-1 | Valine-Citrulline | Stochastic | 4.2 | 85 | 1500 | 3.3 |
| ADC-2 | Glucuronide | Stochastic | 4.1 | 120 | 2100 | 2.4 |
| ADC-3 | Glucuronide | Site-specific | 2.0 | 150 | 2800 | 1.8 |
| ADC-4 | Non-cleavable | Site-specific | 2.0 | 165 | 3100 | 1.6 |
Visualizations
Caption: A generalized workflow for the preclinical development and pharmacokinetic profiling of Duocarmycin ADCs.
Validation & Comparative
Duocarmycin TM vs. MMAE in Antibody-Drug Conjugates: A Comparative Efficacy Guide
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of biotherapeutics. The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides a detailed comparison of two prominent payloads: Duocarmycin TM, a DNA-alkylating agent, and Monomethyl Auristatin E (MMAE), a microtubule inhibitor, to assist researchers, scientists, and drug development professionals in making informed decisions for their ADC programs.
Executive Summary
This compound and MMAE represent two distinct classes of cytotoxic agents with different mechanisms of action, potencies, and bystander effects. This compound, a synthetic analog of the natural product duocarmycin, exerts its potent anti-tumor activity by alkylating DNA, leading to cell death.[1][2] In contrast, MMAE, a synthetic analog of dolastatin 10, disrupts the cellular microtubule network, inducing cell cycle arrest and apoptosis.[3] Preclinical and clinical studies have demonstrated the significant therapeutic potential of both payloads in various cancer models. This guide synthesizes available data to provide a head-to-head comparison of their efficacy, supported by experimental protocols and mechanistic insights.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and MMAE dictates their cellular effects and potential applications.
This compound: As a DNA-damaging agent, this compound binds to the minor groove of DNA and causes irreversible alkylation of adenine at the N3 position.[4] This disrupts the DNA architecture, inhibiting essential cellular processes like replication and transcription, ultimately leading to apoptosis.[1] A key advantage of this mechanism is its effectiveness against both dividing and non-dividing cells.
MMAE: MMAE is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a critical component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death. Its activity is primarily directed towards rapidly dividing cancer cells.
Caption: Mechanisms of action for this compound and MMAE ADCs.
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies are crucial for evaluating the relative efficacy of different ADC payloads. Below is a summary of key preclinical findings.
In Vitro Cytotoxicity
The in vitro potency of ADCs is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
A study comparing a HER2-targeting duocarmycin-based ADC, SYD985, with the maytansinoid-based ADC, T-DM1, revealed interesting differences in potency, particularly in cell lines with lower HER2 expression. While both ADCs showed similar potency in HER2 3+ cell lines, SYD985 was significantly more potent (3- to 50-fold) in cell lines with low HER2 expression (HER2 2+/1+).
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Fold Difference |
| SK-OV-3 | 2+ | 32.4 | 112.1 | 3.5 |
| MDA-MB-175-VII | 1+ | 67.4 | 313.9 | 4.7 |
| ZR-75-1 | 1+ | 14.9 | >1,000 | >67 |
| SAR-ARK-6/9 | 3+ | 0.013 µg/mL | 0.096 µg/mL | 7.4 |
| SAR-ARK-1/7 | 0/1+ | 0.060 µg/mL | 3.221 µg/mL | 53.7 |
| Data compiled from multiple preclinical studies. |
These findings suggest that duocarmycin-based ADCs may have a therapeutic advantage in tumors with low or heterogeneous target antigen expression.
In Vivo Efficacy
Animal models provide a more complex biological system to evaluate the anti-tumor activity of ADCs.
In a head-to-head study, site-specifically conjugated anti-PSMA ADCs with either duocarmycin or MMAE were evaluated in a prostate cancer xenograft model. Surprisingly, in this specific context, the MMAE-based ADCs demonstrated superior anti-tumor activity. Treatment with both DAR2 and DAR4 MMAE-ADCs significantly impaired tumor growth and prolonged median survival, whereas the duocarmycin-based ADC did not show a significant therapeutic effect.
| Treatment Group | Median Survival (days) | Tumor-Doubling Time (days) |
| PBS | 13 | 3.5 ± 0.5 |
| D2B-DAR2-duocarmycin | Not significantly different from PBS | Not significantly different from PBS |
| D2B-DAR4-duocarmycin | Not significantly different from PBS | Not significantly different from PBS |
| D2B-DAR2-MMAE | 20 | 5.2 ± 1.8 |
| D2B-DAR4-MMAE | 29 | 9.2 ± 2.1 |
| Data from a study on anti-PSMA ADCs in a prostate cancer model. |
Conversely, in patient-derived xenograft (PDX) models of breast cancer with varying HER2 expression, the duocarmycin-based ADC SYD985 demonstrated significant activity in HER2 3+, 2+, and 1+ models, while T-DM1 was only significantly active in HER2 3+ models. In a HER2 3+ model, 5 mg/kg of SYD985 resulted in complete tumor remission in 7 out of 8 mice, whereas T-DM1 at the same dose showed no complete remissions.
These contrasting results highlight that the in vivo efficacy of an ADC is highly dependent on the specific cancer model, the target antigen, and the overall ADC design, not just the payload itself.
The Bystander Effect
The bystander effect, where the cytotoxic payload released from a target cell kills adjacent antigen-negative tumor cells, is a critical attribute for treating heterogeneous tumors. Both this compound and MMAE are capable of inducing a bystander effect due to their cell-permeable nature.
Preclinical studies have shown that SYD985 (duocarmycin-based) can efficiently induce bystander killing of HER2-negative cells when co-cultured with HER2-positive cells. Similarly, MMAE released from an ADC can diffuse into the tumor microenvironment and kill neighboring cancer cells.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the IC50 of an ADC.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Procedure:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of culture medium.
-
Overnight Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and add 50 µL to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and payload.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Bystander Effect Co-Culture Assay
This protocol describes a method to assess the bystander killing effect of an ADC.
Procedure:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line engineered to express a fluorescent protein (e.g., GFP).
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proportion of target cells. Include monoculture controls of each cell line.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plate for 48-144 hours.
-
Fluorescence Measurement: Measure the fluorescence of the Ag- cells at different time points to determine their viability.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture control to quantify the bystander effect.
Conclusion
Both this compound and MMAE are highly potent and clinically validated payloads for the development of effective ADCs. The choice between these two classes of cytotoxic agents should be guided by the specific therapeutic application, the target antigen biology, and the desired product profile.
-
This compound may be particularly advantageous for targeting tumors with low or heterogeneous antigen expression and for overcoming resistance mechanisms that affect microtubule inhibitors. Its ability to kill non-dividing cells could also be beneficial in certain cancer types.
-
MMAE has a well-established track record in several approved ADCs and demonstrates robust efficacy, particularly in hematological malignancies and solid tumors with high target expression.
Ultimately, empirical testing of ADCs with both types of payloads in relevant preclinical models is essential to select the optimal candidate for clinical development. This guide provides a framework for such a comparative evaluation, empowering researchers to advance the next generation of targeted cancer therapies.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of Duocarmycin TM's Mechanism of Action in Cancer Therapy
A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the mechanism of action of Duocarmycin TM and its analogs with other DNA alkylating agents used in cancer therapy. Duocarmycins are a class of highly potent, naturally derived antitumor antibiotics that exhibit cytotoxicity at picomolar concentrations.[1][2] Their unique mode of DNA interaction distinguishes them from traditional alkylating agents, making them a subject of significant interest for targeted cancer therapies, particularly as payloads for Antibody-Drug Conjugates (ADCs).[3][4][5]
The Distinct Mechanism of this compound
This compound and its family members, such as Duocarmycin SA (DSA), exert their cytotoxic effects through a sequence-selective alkylation of DNA. This process is initiated by the molecule's specific binding to the minor groove of the DNA double helix, primarily in adenine-thymine (AT) rich regions.
The molecular structure of duocarmycins is key to their function, consisting of:
-
A DNA-binding unit that provides sequence specificity.
-
A subunit-linking amide that correctly positions the molecule within the minor groove.
-
A critical alkylating unit , a spirocyclopropylhexadienone moiety, which covalently bonds to the DNA.
Once positioned in the minor groove, duocarmycins alkylate the N3 position of adenine bases. This covalent adduct formation disrupts the DNA architecture, leading to a cascade of cellular events that culminate in cell death. The primary consequences of this DNA damage include:
-
Inhibition of DNA Replication and Transcription: The DNA adducts physically block the progression of polymerases along the DNA strand.
-
Induction of DNA Double-Strand Breaks (DSBs): The initial alkylation can impair DNA repair pathways, leading to the formation of lethal DSBs.
-
Cell Cycle Arrest: The cellular DNA damage response is activated, causing cells to arrest, often in the G2/M phase of the cell cycle, to prevent the propagation of damaged DNA.
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell is triggered to undergo programmed cell death.
Unlike many other chemotherapeutics, duocarmycins are effective at any phase of the cell cycle.
Comparison with Alternative DNA Alkylating Agents
While this compound is a DNA alkylating agent, its mechanism differs significantly from traditional alkylators used in chemotherapy. These alternatives are generally classified into several groups, including Nitrogen Mustards, Nitrosoureas, and Platinum-based agents. A primary distinction lies in the target site and the nature of the DNA lesion. Most traditional alkylating agents target the N7 position of guanine in the major groove, often leading to DNA cross-linking.
| Feature | This compound / Analogs | Nitrogen Mustards (e.g., Cyclophosphamide) | Nitrosoureas (e.g., Carmustine) | Platinum Agents (e.g., Cisplatin) |
| DNA Binding Site | Minor Groove | Major Groove | Major Groove | Major Groove |
| Sequence Selectivity | AT-rich sequences | GC-rich sequences | GC-rich sequences | GC-rich sequences |
| Primary Target Base | Adenine (N3 position) | Guanine (N7 position) | Guanine (O6 and N7 positions) | Guanine (N7 position) |
| Primary DNA Lesion | Single-strand alkylation | Inter- and intrastrand cross-links | Interstrand cross-links, carbamoylation | Inter- and intrastrand cross-links |
| Cell Cycle Phase | Nonspecific | Nonspecific | Nonspecific | Nonspecific |
| Potency | Picomolar (pM) range | Micromolar (µM) to millimolar (mM) range | Micromolar (µM) range | Micromolar (µM) range |
Quantitative Performance Data
The exceptional potency of duocarmycins is a defining characteristic. The half-maximal inhibitory concentration (IC50) is consistently in the picomolar range across a wide variety of cancer cell lines.
Table 2: In Vitro Cytotoxicity of Duocarmycin Analogs
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (pM) |
| Duocarmycin SA | U-138 MG | Glioblastoma | 400 |
| Molm-14 | Acute Myeloid Leukemia | ~11 | |
| HL-60 | Acute Myeloid Leukemia | ~20 | |
| Duocarmycin DM | HT-29 | Colon Carcinoma | 22 |
| Caski | Cervical Carcinoma | 3.87 | |
| LS174T | Colon Carcinoma | 7.31 | |
| This compound (CBI-TMI) | EMT6 | Murine Mammary Carcinoma | 40 |
| SK-OV-3 | Human Ovarian Carcinoma | 290 |
Studies further quantify the downstream effects of duocarmycin treatment. In acute myeloid leukemia (AML) cells, Duocarmycin SA demonstrates a clear dose-dependent effect on proliferation and apoptosis.
Table 3: Cellular Effects of Duocarmycin SA on Molm-14 AML Cells
| Treatment (72h) | Proliferation (% of Control) | Apoptotic Cells (%) |
| Vehicle (0 pM) | 100% | 4.5% |
| 20 pM DSA | Not specified | 9.4% |
| 100 pM DSA | Not specified | 56.7% |
| 500 pM DSA | Not specified | 92.0% |
Note: Proliferation data from a separate experiment showed a dose-dependent reduction in EdU+ cells after 96 hours of treatment.
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of this compound involves a series of standard and specialized cell and molecular biology techniques.
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxic potency (IC50) of this compound.
-
Protocol:
-
Seed cancer cells (e.g., Molm-14, HL-60) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
DNA Damage Assay (γH2A.X Immunofluorescence)
-
Objective: To visualize and quantify the formation of DNA double-strand breaks.
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate (e.g., 40,000 cells/well) and treat with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2A.X (γH2A.X).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2A.X foci per cell to measure the extent of DNA damage.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Treat cells in culture with various concentrations of this compound for 24-72 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Protocol:
-
Treat cells with this compound for various time points (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the cell populations: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
Duocarmycin TM versus doxorubicin: a comparative cytotoxicity analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the cytotoxic performance of Duocarmycin TM and doxorubicin, supported by experimental data and detailed methodologies.
This guide provides a head-to-head comparison of the cytotoxic properties of two potent anti-cancer agents: this compound and doxorubicin. While both compounds are known for their ability to induce cancer cell death, they operate through distinct mechanisms of action, resulting in different efficacy profiles across various cancer cell lines. This document summarizes key quantitative data, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes the signaling pathways involved.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and doxorubicin in various cancer cell lines as reported in the scientific literature. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, drug exposure times, and assay methods.
| Cell Line | Drug | IC50 Value | Exposure Time | Assay Method |
| BJAB | This compound | 0.153 µM[1] | 4 days[1] | Not Specified |
| WSU-DLCL2 | This compound | 0.079 µM[1] | 4 days[1] | Not Specified |
| Molm-14 (AML) | Duocarmycin SA (DSA) | 11.12 pM[2] | 72 hours | MTT Assay |
| HL-60 (AML) | Duocarmycin SA (DSA) | 114.8 pM | 72 hours | MTT Assay |
| HeLa S3 | Duocarmycin A (DUMA) | 0.006 nM | 1 hour | Not Specified |
| HeLa S3 | Duocarmycin SA (DSA) | 0.00069 nM | Not Specified | Not Specified |
| Molm-14 (AML) | Doxorubicin | 68.6 nM | Not Specified | MTT Assay |
| AMJ13 (Breast) | Doxorubicin | 223.6 µg/ml | Not Specified | MTT Assay |
| MCF-7 (Breast) | Doxorubicin | 8306 nM | 48 hours | SRB Assay |
| MDA-MB-231(Breast) | Doxorubicin | 6602 nM | 48 hours | SRB Assay |
| HepG2 (Liver) | Doxorubicin | 12.2 µM | 24 hours | MTT Assay |
| Huh7 (Liver) | Doxorubicin | > 20 µM | 24 hours | MTT Assay |
| A549 (Lung) | Doxorubicin | > 20 µM | 24 hours | MTT Assay |
| HeLa (Cervical) | Doxorubicin | 2.9 µM | 24 hours | MTT Assay |
Experimental Protocols
The following are detailed methodologies for commonly used cytotoxicity assays to determine the IC50 values of compounds like this compound and doxorubicin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and Doxorubicin
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the desired incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with 1% acetic acid to remove excess dye and allow them to air-dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: The OD values are proportional to the total protein mass. Calculate the percentage of cell growth for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell growth against the logarithm of the drug concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and doxorubicin are mediated through different molecular pathways.
This compound Signaling Pathway
Duocarmycins are a class of highly potent antitumor antibiotics that exert their cytotoxic effects through a sequence-selective alkylation of DNA. They bind to the minor groove of DNA and alkylate the N3 position of adenine. This irreversible DNA alkylation disrupts the DNA architecture, which ultimately leads to the inhibition of DNA replication and transcription, triggering cell death. The activation of DNA damage recognition and repair pathways is a key cellular response to duocarmycin-induced DNA damage. However, the stability of the adducts often leads to lethal DNA damage, particularly in cancer cells with compromised DNA repair mechanisms.
Doxorubicin Signaling Pathway
Doxorubicin, an anthracycline antibiotic, has a multi-faceted mechanism of action. Its primary modes of inducing cytotoxicity include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). By intercalating into the DNA double helix, doxorubicin obstructs DNA and RNA synthesis. Its inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to DNA double-strand breaks. Furthermore, doxorubicin can undergo redox cycling, which generates free radicals that cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. These events collectively trigger various cell death pathways, including apoptosis, necroptosis, and ferroptosis.
Conclusion
Both this compound and doxorubicin are potent cytotoxic agents with significant anti-cancer activity. However, their distinct mechanisms of action result in varying degrees of efficacy across different cancer types. The data presented in this guide highlights the exceptional potency of duocarmycin derivatives, often in the picomolar to nanomolar range, while doxorubicin typically exhibits IC50 values in the nanomolar to micromolar range. The choice between these agents for therapeutic development or research applications will depend on the specific cancer type, its genetic makeup, and its potential for drug resistance. The provided experimental protocols offer a standardized approach for conducting further comparative studies to elucidate the most effective applications for each of these compounds.
References
Validating the Sequence-Selectivity of Duocarmycin TM DNA Alkylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Duocarmycin TM's DNA alkylation sequence-selectivity with other notable DNA alkylating agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and replicating key experiments.
Introduction to this compound and Sequence-Selective DNA Alkylation
This compound belongs to a class of potent antitumor antibiotics originally isolated from Streptomyces bacteria.[1][2] Its cytotoxic effects are attributed to its ability to alkylate DNA in a sequence-selective manner.[1][3] This targeted alkylation, primarily within the minor groove of DNA, leads to the disruption of DNA architecture, ultimately inhibiting replication and transcription and inducing cell death.[1] The sequence-selectivity of a DNA alkylating agent is a critical determinant of its efficacy and toxicity profile. Agents that can be directed to specific DNA sequences, particularly those prevalent in cancer-related genes, hold the promise of more effective and less toxic therapeutic outcomes.
This compound and its analogs are distinguished by their preference for alkylating the N3 position of adenine within AT-rich sequences. This is in contrast to many other alkylating agents that typically target guanine residues. The unique three-unit structure of duocarmycins, consisting of a DNA-binding unit, a subunit-linking amide, and an alkylating unit, allows for this specific interaction within the DNA minor groove.
This guide will compare the sequence-selectivity of this compound with other well-characterized DNA alkylating agents, namely Pyrrolobenzodiazepines (PBDs) and Lexitropsins. We will present quantitative data on their binding preferences and provide detailed protocols for key experimental techniques used to validate these interactions.
Comparative Analysis of DNA Sequence-Selectivity
The sequence-selectivity of DNA alkylating agents is a key factor in their mechanism of action and potential therapeutic window. The following table summarizes the preferred DNA sequences for this compound and other selected alkylating agents.
| DNA Alkylating Agent Class | Representative Compound(s) | Preferred DNA Target Sequence(s) | Primary Alkylation Site |
| Duocarmycins | This compound, Duocarmycin SA, CC-1065 | AT-rich regions, with a high affinity for 5'-AAA and other sequences such as 5'-(A/T)TA. | Adenine-N3 |
| Pyrrolobenzodiazepines (PBDs) | Anthramycin, SJG-136 (PBD dimer) | Guanine-containing sequences, typically 5'-Pu-G-Pu. PBD dimers like SJG-136 prefer 5'-Pu-GATC-Py for interstrand cross-linking. | Guanine-N2 |
| Lexitropsins | Tallimustine, Netropsin | Primarily AT-rich sequences. Lexitropsins can be designed to recognize GC pairs by incorporating imidazole units. Tallimustine specifically targets 5'-TTTTGPu-3' and 5'-TTTTGC-3'. | Varies with the reactive moiety attached. Tallimustine alkylates adenine. |
Quantitative Performance Data
The following table presents a comparison of the cytotoxic activity (IC50 values) of various Duocarmycin analogs across different cancer cell lines. This data highlights the potent antitumor activity of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Duocarmycin SA | L1210 | Murine Leukemia | 0.01 |
| Duocarmycin A | L1210 | Murine Leukemia | 0.04 |
| CC-1065 | L1210 | Murine Leukemia | 0.02 |
| Adozelesin | L1210 | Murine Leukemia | 0.16 |
| Bizelesin | L1210 | Murine Leukemia | 0.08 |
| Carzelesin | L1210 | Murine Leukemia | 1.2 |
Data compiled from various sources.
Experimental Protocols for Validating Sequence-Selectivity
Accurate determination of the DNA sequence-selectivity of alkylating agents is crucial for their development as therapeutic agents. The following are detailed protocols for three commonly used methods.
Taq Polymerase Stop Assay
This assay identifies DNA alkylation sites by observing where a DNA polymerase is blocked during primer extension.
Protocol:
-
DNA Template Preparation:
-
A DNA fragment of known sequence (typically a plasmid fragment or a synthetic oligonucleotide) is used as the template.
-
A primer is annealed to the template DNA. For visualization, the primer is typically end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP or with a fluorescent dye.
-
-
Alkylation Reaction:
-
Incubate the DNA template with the alkylating agent (e.g., this compound) at a desired concentration in an appropriate buffer (e.g., Tris-EDTA buffer, pH 7.5).
-
Incubation time and temperature will vary depending on the reactivity of the agent. A typical condition is 37°C for 1 to 4 hours.
-
Include a control reaction with no alkylating agent.
-
-
Primer Extension:
-
To the alkylation reaction mixture, add a master mix containing:
-
Taq DNA polymerase buffer (1X final concentration).
-
dNTPs (200 µM final concentration of each).
-
Taq DNA polymerase (1-2.5 units).
-
-
Perform a single cycle of primer extension in a thermocycler:
-
Denaturation: 95°C for 2 minutes.
-
Annealing: 50-60°C for 1 minute.
-
Extension: 72°C for 2-5 minutes (depending on the length of the template).
-
-
-
Analysis:
-
Stop the reaction by adding a loading buffer containing formamide and EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography (for 32P) or fluorescence imaging.
-
The sites of alkylation will appear as bands that are prematurely terminated compared to the full-length product in the control lane. The exact position can be determined by running a Sanger sequencing ladder alongside the samples.
-
Thermal Cleavage Assay
This method is used to identify the specific sites of adenine-N3 alkylation by agents like this compound. The alkylated adenine creates a labile N-glycosidic bond that can be cleaved by heat.
Protocol:
-
DNA Preparation and Alkylation:
-
Prepare a 32P-end-labeled DNA fragment of known sequence.
-
Perform the alkylation reaction as described in the Taq Polymerase Stop Assay protocol.
-
-
Thermal Cleavage:
-
After the alkylation reaction, purify the DNA to remove the excess drug.
-
Resuspend the DNA in a neutral pH buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Heat the sample at 90-100°C for 30 minutes. This will induce strand scission at the sites of adenine-N3 alkylation.
-
-
Analysis:
-
Add a formamide-containing loading buffer to the samples.
-
Separate the cleaved DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography. The bands will correspond to the sites of alkylation.
-
A Maxam-Gilbert sequencing ladder for purines (A+G) can be run alongside to precisely identify the alkylated adenine residues.
-
DNase I Footprinting
This technique identifies the binding site of a small molecule on DNA by protecting the bound region from cleavage by DNase I.
Protocol:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (100-200 bp) that is uniquely end-labeled with 32P on one strand.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of the DNA binding agent (e.g., this compound) in a binding buffer (e.g., containing Tris-HCl, MgCl2, and KCl).
-
Allow the binding to reach equilibrium (typically 30 minutes at room temperature).
-
Include a control reaction with no binding agent.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve partial digestion of the DNA in the control reaction.
-
Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA and a chelating agent.
-
-
Analysis:
-
Purify the DNA fragments (e.g., by phenol-chloroform extraction and ethanol precipitation).
-
Resuspend the DNA in a formamide loading buffer and denature by heating.
-
Separate the fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography.
-
The binding site of the molecule will appear as a "footprint," which is a region of the gel with a significant reduction or absence of bands compared to the control lane.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound DNA Alkylation.
Caption: Experimental Workflow for Validating Sequence-Selectivity.
Caption: Comparison of DNA Binding Sites.
Conclusion
The experimental evidence strongly supports the high sequence-selectivity of this compound for AT-rich regions of the DNA minor groove, with a specific preference for alkylating adenine at the N3 position. This mode of action distinguishes it from other classes of DNA alkylating agents such as PBDs and some Lexitropsins, which primarily target guanine residues or have different sequence preferences. The potent cytotoxicity of this compound, combined with its distinct sequence selectivity, underscores its potential as a valuable payload for targeted cancer therapies, such as in antibody-drug conjugates (ADCs). The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and further explore the unique DNA alkylation properties of this compound and its analogs.
References
Duocarmycin TM Demonstrates Potent Activity in Chemoresistant Cancer Models, Bypassing Common Resistance Mechanisms
For Immediate Release
A comprehensive analysis of cross-resistance studies reveals that Duocarmycin TM and its analogs exhibit potent cytotoxic activity against a range of chemoresistant cancer models, including those with acquired resistance to conventional chemotherapeutic agents. These findings position this compound as a promising therapeutic candidate for heavily pre-treated and refractory cancers.
Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA and cause irreversible alkylation, leading to cell death.[1][2] This unique mechanism of action appears to be effective even in tumor cells that have developed resistance to other classes of anticancer drugs.
Overcoming Resistance in Multi-Drug Resistant (MDR) Models
Studies in various cancer cell lines have demonstrated that Duocarmycin analogs can overcome multi-drug resistance (MDR), a common reason for the failure of chemotherapy. For instance, Duocarmycin SA (DSA) has shown potent activity in MDR cancer models, including those that overexpress P-glycoprotein (P-gp), a key drug efflux pump.[3]
A pivotal study investigating the efficacy of Duocarmycin SA in acute myeloid leukemia (AML) cell lines highlighted its potential in overcoming chemoresistance. The study compared the cytotoxicity of DSA, doxorubicin, and etoposide in the Molm-14 and HL-60 cell lines. The HL-60 cell line is known to be more resistant to certain chemotherapeutic agents. The results, summarized in the table below, show that while there was a notable difference in the IC50 values for doxorubicin and etoposide between the two cell lines, DSA remained highly potent in both, with only a ~10-fold increase in the IC50 for the more resistant HL-60 line.[4][5] This suggests that DSA is less susceptible to the resistance mechanisms present in HL-60 cells compared to the other two agents.
| Compound | Cell Line | IC50 |
| Duocarmycin SA (DSA) | Molm-14 | 11.12 pM |
| HL-60 | 114.8 pM | |
| Doxorubicin | Molm-14 | 68.6 nM |
| HL-60 | Not explicitly stated, but HL-60 is known to be more resistant. | |
| Etoposide | Molm-14 | 129.7 nM |
| HL-60 | Not explicitly stated, but HL-60 is known to be more resistant. |
Table 1: Comparative IC50 values of Duocarmycin SA (DSA), Doxorubicin, and Etoposide in AML cell lines.
Furthermore, a study using Chinese hamster ovary (CHO) cells engineered to overexpress P-glycoprotein demonstrated that while these cells were significantly resistant to certain Duocarmycin analogs (U-73,975, U-77,779, and U-80,244), their cytotoxic response to the parent compound CC-1065 was similar to the sensitive parental cell line. This indicates that the core structure of some Duocarmycins may be less affected by P-gp-mediated efflux.
Mechanism of Action and Resistance Pathways
The primary mechanism of action of Duocarmycins involves the sequence-selective alkylation of DNA. This direct damage to DNA is a powerful trigger for apoptosis.
Caption: Mechanism of this compound leading to apoptosis.
Chemoresistance to conventional drugs often involves mechanisms such as increased drug efflux (e.g., via P-glycoprotein), enhanced DNA repair, or alterations in apoptotic pathways. The high potency of Duocarmycins may overwhelm the cellular DNA repair capacity.
Caption: this compound bypassing P-gp efflux.
Experimental Protocols
The cytotoxic effects of this compound and other chemotherapeutic agents are typically evaluated using in vitro cell viability and survival assays.
MTT Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining IC50 using MTT assay.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity after drug treatment.
-
Cell Seeding: A known number of cells are seeded into culture dishes or multi-well plates.
-
Drug Treatment: Cells are treated with the drug for a specific duration.
-
Incubation: The drug is removed, and the cells are allowed to grow for 1-3 weeks to form colonies.
-
Fixation and Staining: Colonies are fixed (e.g., with glutaraldehyde) and stained (e.g., with crystal violet).
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Survival Fraction Calculation: The plating efficiency and surviving fraction are calculated to determine the drug's effect on cell survival.
Conclusion
The available data strongly suggest that this compound and its analogs are potent cytotoxic agents that can effectively kill cancer cells that have developed resistance to other chemotherapeutic drugs. Their unique mechanism of action, which involves direct DNA alkylation, allows them to bypass common resistance mechanisms such as drug efflux by P-glycoprotein. These findings warrant further investigation of this compound in clinical settings, particularly for patients with resistant or refractory tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of CHO cells expressing P-glycoprotein to cyclopropylpyrroloindole (CPI) alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Vivo Antitumor Activity of Duocarmycin TM ADCs: A Comparative Guide
This guide provides an objective comparison of the in vivo antitumor activity of Duocarmycin TM-based Antibody-Drug Conjugates (ADCs) with other prominent ADC payloads, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound-based ADCs, such as SYD985 (trastuzumab duocarmazine), have demonstrated potent in vivo antitumor activity, often exceeding the efficacy of established ADC payloads like MMAE and DM1, particularly in tumors with low target antigen expression. The unique DNA alkylating mechanism of this compound contributes to a strong bystander effect, enabling the killing of neighboring tumor cells regardless of their antigen expression status. This guide summarizes key preclinical in vivo data, details experimental methodologies, and provides visual representations of the underlying mechanisms and experimental workflows.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the quantitative in vivo antitumor activity of this compound, MMAE, and DM1-based ADCs from various preclinical studies.
Table 1: In Vivo Efficacy of SYD985 (Trastuzumab Duocarmazine) in HER2-Expressing Xenograft Models
| Animal Model | Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| Nude Mice | BT-474 (HER2 3+) | SYD985 | 5 | Complete tumor remission in 7/8 mice | [1] |
| T-DM1 | 5 | No complete tumor remission | [1] | ||
| SCID Mice | SARARK-6 (HER2 3+) | SYD985 | 3 | Significant growth inhibition (p=0.0006 vs T-DM1) | [2] |
| SYD985 | 10 | Significant growth inhibition (p=0.00001 vs T-DM1), 100% cure rate | [2] | ||
| T-DM1 | 10 | - | [2] | ||
| Nude Mice | MAXF1162 (HER2 3+ PDX) | SYD985 | 10 | Dose-dependent tumor growth reduction | |
| Nude Mice | HBCx-34 (HER2 2+ PDX) | SYD985 | 5 | Superior activity compared to T-DM1 | |
| T-DM1 | 5 | Less active than SYD985 |
Table 2: In Vivo Efficacy of MMAE-based ADCs in Various Xenograft Models
| Animal Model | Tumor Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| NSG Mice | MCF7 (Breast Cancer) | 1A3-MMAE | 5 | Strong tumor shrinkage | |
| SCID Mice | L-82 (Anaplastic Large Cell Lymphoma) | cAC10-vcMMAE | 3 | Complete remission | |
| Nude Mice | NCI-N87 (Gastric Cancer) | mil40-15 | 5 | 93% tumor inhibition rate | |
| B-hHER2 Mice | B-hHER2 MC38 plus | Trastuzumab-MMAE analog | Dose-dependent | Dose-dependent tumor suppression |
Table 3: In Vivo Efficacy of DM1-based ADCs in Various Xenograft Models
| Animal Model | Tumor Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| Nude Mice | MMTV-HER2 Fo5 (Trastuzumab-resistant) | Trastuzumab-DM1 | 15 | Significant antitumor activity | |
| SCID Mice | Karpas 299 (Anaplastic Large Cell Lymphoma) | anti-CD30-MCC-DM1 | 4, 12 | Tumor regression | |
| Nude Mice | RAJI (Burkitt's Lymphoma) | Anti-CD19-SPP-DM1 | 5 | Tumor growth inhibition | |
| Nude Mice | NCI-N87 (Gastric Cancer) | CAT-01-106 (Trastuzumab-DM1) | - | Superior efficacy compared to T-DM1 at equal payload dose |
Experimental Protocols
The following section outlines a generalized methodology for in vivo ADC antitumor activity validation studies, based on protocols described in the cited literature.
1. Cell Lines and Animal Models
-
Cell Lines: Human cancer cell lines with varying target antigen expression levels are used (e.g., BT-474 for high HER2, MCF7 for low HER2). Cells are cultured in appropriate media and conditions prior to implantation.
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent rejection of human tumor xenografts. For studies involving the immune system, humanized mouse models may be employed. Animals are housed in specific pathogen-free conditions.
2. Tumor Implantation
-
Subcutaneous Xenografts: A suspension of cancer cells (typically 1-10 million cells in 100-200 µL of saline or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Small fragments of a patient's tumor are surgically implanted subcutaneously into the mice.
3. ADC Administration
-
Dosing and Schedule: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. ADCs are typically administered intravenously (i.v.) via the tail vein. Dosing schedules can vary from a single dose to multiple doses over several weeks.
4. Measurement of Antitumor Activity
-
Tumor Volume: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (length x width²) / 2. More advanced imaging techniques like microCT or ultrasound can also be used for more accurate measurements.
-
Body Weight and Health Monitoring: Animal body weight is monitored regularly as an indicator of toxicity. General health and behavior are also observed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses, such as t-tests or ANOVA, are used to compare the differences in tumor volume between treatment and control groups. Tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume in the treated group compared to the control group.
Mandatory Visualization
Signaling Pathway: this compound-Induced DNA Damage and Cell Death
Caption: this compound ADC mechanism of action.
Experimental Workflow: In Vivo ADC Efficacy Study
Caption: General workflow for in vivo ADC efficacy studies.
References
Head-to-head comparison of different Duocarmycin-based ADCs in preclinical models
An in-depth comparison of the preclinical performance of leading duocarmycin-based Antibody-Drug Conjugates (ADCs), providing researchers, scientists, and drug development professionals with a comprehensive guide to their efficacy, mechanisms, and experimental validation.
Duocarmycins, a class of highly potent DNA-alkylating agents, have emerged as a promising payload for the next generation of ADCs. Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to potent tumor cell death.[1][2] This guide provides a head-to-head comparison of the preclinical data for prominent duocarmycin-based ADCs, offering a clear overview of their performance in various models.
In Vitro Cytotoxicity: Potency Across a Spectrum of Target Expression
The in vitro cytotoxicity of duocarmycin-based ADCs has been evaluated across a range of cancer cell lines with varying levels of target antigen expression. Notably, a head-to-head comparison between the HER2-targeting SYD985 (trastuzumab duocarmazine) and the microtubule inhibitor-based ADC, T-DM1, revealed the superior potency of the duocarmycin conjugate, particularly in cell lines with low HER2 expression.[3][4]
| ADC | Target | Cell Line | Target Expression | IC50 (ng/mL) |
| SYD985 | HER2 | SK-BR-3 | High (3+) | ~10 |
| BT-474 | High (3+) | ~10 | ||
| AU565 | High (3+) | ~20 | ||
| HCC1954 | High (3+) | ~30 | ||
| NCI-N87 | High (3+) | ~10 | ||
| KPL-4 | Moderate (2+) | ~20 | ||
| MDA-MB-361 | Low (1+) | ~50 | ||
| MDA-MB-453 | Low (1+) | ~100 | ||
| T-DM1 | HER2 | SK-BR-3 | High (3+) | ~10 |
| BT-474 | High (3+) | ~15 | ||
| AU565 | High (3+) | ~30 | ||
| HCC1954 | High (3+) | ~50 | ||
| NCI-N87 | High (3+) | ~20 | ||
| KPL-4 | Moderate (2+) | ~200 | ||
| MDA-MB-361 | Low (1+) | >1000 | ||
| MDA-MB-453 | Low (1+) | >1000 | ||
| MGC018 | B7-H3 | Hs700T | Positive | Sub-nanomolar range |
| Capan-1 | Positive | Sub-nanomolar range | ||
| PANC-1 | Positive | Sub-nanomolar range | ||
| A549 | Positive | Sub-nanomolar range |
The Bystander Effect: Eliminating Antigen-Negative Tumor Cells
A key advantage of certain ADCs is their ability to induce a "bystander effect," whereby the cytotoxic payload diffuses from the target antigen-positive cell to kill neighboring antigen-negative cells. This is particularly crucial in heterogeneous tumors. Duocarmycin-based ADCs with cleavable linkers, such as SYD985 and MGC018, have demonstrated a potent bystander effect in preclinical models.[3]
In co-culture experiments with HER2-positive and HER2-negative cells, SYD985 effectively killed the HER2-negative bystander cells, a feat not achieved by the non-cleavable linker-based T-DM1. Similarly, MGC018 demonstrated bystander killing of B7-H3-negative tumor cells when co-cultured with B7-H3-positive cells.
In Vivo Antitumor Activity: Tumor Regression in Xenograft Models
The antitumor efficacy of duocarmycin-based ADCs has been validated in various in vivo xenograft models, including patient-derived xenografts (PDX).
SYD985 vs. T-DM1 in Breast Cancer Xenografts:
| Xenograft Model | HER2 Status | SYD985 Antitumor Activity | T-DM1 Antitumor Activity |
| BT-474 | High (3+) | Significant tumor growth inhibition and regression | Moderate tumor growth inhibition |
| MAXF1162 (PDX) | High (3+) | Complete tumor regression in most animals | Partial tumor growth inhibition |
| MAXF442 (PDX) | Moderate (2+) | Significant tumor growth inhibition | Minimal to no activity |
| MAXF1097 (PDX) | Low (1+) | Significant tumor growth inhibition | No activity |
MGC018 in Solid Tumor Xenografts:
| Xenograft Model | Cancer Type | MGC018 Antitumor Activity |
| Hs700T | Pancreatic | Potent, dose-dependent tumor growth inhibition |
| Capan-1 | Pancreatic | Significant tumor regression |
| A549 | Lung | Dose-dependent tumor growth inhibition |
| Patient-Derived | Breast, Prostate, Head & Neck | Antitumor activity observed in models with heterogeneous B7-H3 expression |
Pharmacokinetics and Safety Profile
Preclinical pharmacokinetic studies in mice and cynomolgus monkeys have been conducted for duocarmycin-based ADCs. SYD983, the precursor to SYD985, was found to be stable in human and cynomolgus monkey plasma but showed poorer stability in mouse plasma. Importantly, in a safety study in cynomolgus monkeys, SYD983 did not induce thrombocytopenia or peripheral sensory neuropathy, side effects commonly associated with tubulin inhibitors used in other ADCs. MGC018 also exhibited a favorable pharmacokinetic and safety profile in cynomolgus monkeys in repeat-dose studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control ADC, and the free payload for a specified period (e.g., 72-120 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Preparation: An antigen-negative cell line is engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Antigen-positive and fluorescently labeled antigen-negative cells are seeded together in 96-well plates at various ratios. Monocultures of each cell line are also prepared as controls.
-
ADC Treatment: The co-cultures and monocultures are treated with the ADC and control antibodies.
-
Incubation: The plates are incubated for a period sufficient to observe the bystander effect (e.g., 96-144 hours).
-
Fluorescence Measurement: The fluorescence intensity of the antigen-negative cells is measured using a fluorescence plate reader.
-
Data Analysis: The viability of the antigen-negative cells in the co-culture is compared to their viability in the monoculture to determine the extent of the bystander effect.
In Vivo Xenograft Model
This model assesses the antitumor activity of an ADC in a living organism.
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice. For patient-derived xenografts (PDX), tumor fragments from a patient are implanted.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: Mice are treated with the ADC, a vehicle control, and a negative control ADC, typically via intravenous injection.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The change in tumor volume over time is plotted to determine the antitumor efficacy of the ADC.
Pharmacokinetic Analysis in Mice
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
ADC Administration: A single dose of the ADC is administered to mice, usually intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Analyte Quantification: The concentrations of the total antibody, conjugated ADC, and free payload in the plasma are quantified using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated from the concentration-time data.
Visualizing the Mechanisms
To better understand the processes involved in the action of duocarmycin-based ADCs, the following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action of a duocarmycin-based ADC.
Caption: Experimental workflow for the in vitro bystander effect assay.
Caption: Simplified signaling pathway of duocarmycin-induced apoptosis.
References
Unveiling the Unseen Killer: A Comparative Guide to the Bystander Effect of Duocarmycin TM Payloads
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect, a phenomenon where a targeted cancer therapy eliminates not only antigen-positive tumor cells but also adjacent antigen-negative cells, is a critical attribute for the success of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by Duocarmycin TM payloads against other common ADC payloads, supported by experimental data and detailed methodologies.
The Critical Role of the Bystander Effect
In the complex tumor microenvironment, not all cancerous cells express the target antigen for an ADC. This heterogeneity can lead to therapeutic escape and disease recurrence. ADCs with a potent bystander effect can overcome this challenge by releasing a membrane-permeable cytotoxic payload from the target cell, which then diffuses and kills neighboring, non-targeted cancer cells. This extends the therapeutic reach of the ADC, leading to a more profound and durable anti-tumor response.
Comparative Analysis of Bystander Killing Efficacy
The extent of the bystander effect is a key differentiator among various ADC platforms. The following tables summarize the performance of this compound payloads in comparison to other widely used payloads like auristatins (MMAE, MMAF) and maytansinoids (DM1). It is important to note that the data presented is a synthesis from multiple studies and direct head-to-head comparisons in a single experimental setting are limited.
Table 1: In Vitro Bystander Killing Efficacy in Co-Culture Assays
| Payload Class | Specific Payload | Linker Type | Bystander Effect Potential | Supporting Experimental Observations |
| Duocarmycins | This compound (vc-seco-DUBA) | Cleavable (Valine-Citrulline) | High | In co-cultures of HER2-positive and HER2-negative cells, the this compound-based ADC, SYD985, demonstrated efficient killing of HER2-negative bystander cells.[1][2][3] One study reported that with just 20% HER2 3+ cells, SYD985 effectively eliminated bystander cells, a feat not achieved by T-DM1 under similar conditions.[1] |
| Auristatins | Monomethyl Auristatin E (MMAE) | Cleavable (e.g., Valine-Citrulline) | High | The released MMAE payload is highly membrane-permeable, leading to significant killing of antigen-negative cells in co-culture assays.[4] |
| Auristatins | Monomethyl Auristatin F (MMAF) | Cleavable (e.g., Maleimidocaproyl) | Low to Negligible | MMAF is less membrane-permeable due to a charged carboxyl group, which significantly limits its ability to diffuse out of the target cell and kill bystander cells. |
| Maytansinoids | DM1 | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is largely retained within the target cell upon ADC degradation, resulting in minimal bystander killing. T-DM1 showed only 9% killing of co-cultured bystander cells under conditions where SYD985 was highly effective. |
Table 2: Comparative Cytotoxicity
| ADC | Payload | Key Finding |
| SYD985 | This compound | Was found to be 3 to 42-fold more cytotoxic than T-DM1 in epithelial ovarian carcinoma cell lines. |
| T-DM1 | DM1 | Exhibited significantly lower cytotoxicity compared to SYD985, particularly in cells with lower HER2 expression. |
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of this compound and other payloads like MMAE contribute to their cytotoxic and bystander killing potential.
This compound: DNA Alkylation and Apoptosis
Duocarmycins are a class of DNA alkylating agents. Upon release within the cancer cell, the this compound payload binds to the minor groove of DNA and causes irreversible alkylation, leading to DNA damage. This damage triggers a cellular stress response, culminating in programmed cell death, or apoptosis. Because this mechanism is not dependent on the cell cycle, Duocarmycins can kill both dividing and non-dividing cells.
Alternative Payload: MMAE and Microtubule Disruption
In contrast, auristatins like MMAE are potent microtubule inhibitors. Once released inside a cancer cell, MMAE disrupts the dynamics of microtubule polymerization, a critical process for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, a process often referred to as mitotic catastrophe.
Experimental Protocols for Validating the Bystander Effect
Accurate and reproducible methods are essential for quantifying the bystander killing effect of ADCs. The two most common in vitro assays are the co-culture bystander assay and the conditioned medium transfer assay.
Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Workflow:
Detailed Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC.
-
Select an antigen-negative (Ag-) cell line that does not express the target antigen but is sensitive to the free payload.
-
To differentiate between the two cell populations, label the Ag- cell line with a fluorescent protein (e.g., GFP) or a fluorescent dye.
-
-
Cell Seeding:
-
In a 96-well plate, seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1 Ag+:Ag-).
-
Include monoculture controls of Ag+ cells alone and Ag- cells alone.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC, an isotype control ADC, and the free payload in cell culture medium.
-
Add the ADC solutions and controls to the appropriate wells. The concentration of ADC used should be sufficient to kill the Ag+ cells but have minimal direct effect on the Ag- cells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for ADC processing, payload release, and induction of cell death (typically 72-120 hours).
-
-
Quantification:
-
The viability of the fluorescently labeled Ag- cells is quantified using either flow cytometry or high-content imaging. Staining with viability dyes like propidium iodide (PI) or Annexin V can be used to assess apoptosis and necrosis.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Workflow:
Detailed Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the test ADC or an isotype control ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge and filter the conditioned medium to remove cells and debris.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
Remove the existing medium and replace it with the collected conditioned medium.
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay).
-
Conclusion
The bystander killing effect is a paramount feature for the clinical success of ADCs in treating solid tumors with heterogeneous antigen expression. This compound payloads, with their potent DNA-alkylating mechanism and high membrane permeability when released from a cleavable linker, demonstrate a significant bystander effect. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment and comparison of the bystander killing potential of this compound and other ADC payloads, enabling the rational design of next-generation cancer therapeutics with enhanced efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SYD985, a novel duocarmycin-based HER2-targeting antibody-drug conjugate, shows promising antitumor activity in epithelial ovarian carcinoma with HER2/Neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Duocarmycin TM: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Handling and Disposal of a Potent Cytotoxic Agent
Duocarmycin TM and its analogues are highly potent DNA alkylating agents, demonstrating cytotoxicity at picomolar concentrations. Due to their inherent risks, including potential carcinogenicity, mutagenicity, and teratogenicity, stringent safety protocols and proper disposal procedures are imperative to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
I. Immediate Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. Although some supplier SDSs may classify this compound as non-hazardous under GHS, related compounds like Duocarmycin SA are categorized as acutely toxic, mutagenic, carcinogenic, and reprotoxic. Therefore, it is prudent to handle this compound with the highest level of caution, as a potent cytotoxic compound.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form (solid or in solution). This includes:
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye and Face Protection: ANSI-approved safety glasses with side shields or a full-face shield must be worn to protect against splashes.
-
Respiratory Protection: When handling the powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is required.
All handling of this compound, including weighing, reconstitution, and dilutions, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation exposure and environmental contamination.
II. Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Secure: Secure the area to prevent entry. If the spill is flammable, turn off all ignition sources.
-
Don PPE: Before cleanup, don the appropriate PPE as described above.
-
Containment: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. There is no single universally accepted chemical deactivator for all cytotoxic agents[1].
-
Dispose: All cleanup materials are to be disposed of as cytotoxic waste.
III. Disposal Procedures for this compound Waste
All materials that come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and PPE, must be disposed of as cytotoxic waste.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a clearly labeled, puncture-resistant cytotoxic sharps container.
-
Non-Sharps Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow bag or bin with a cytotoxic symbol).
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste. Do not discharge this compound solutions down the drain.
Chemical Deactivation (Neutralization):
While chemical deactivation is a desirable step before disposal, there are currently no publicly available, validated protocols for the complete neutralization of this compound. The stability of duocarmycins is known to be pH-dependent, with evidence suggesting that both acidic and alkaline conditions can promote hydrolysis and degradation[2][3][4]. One study on a duocarmycin derivative noted 40% hydrolysis over 24 hours at pH 5.7 and 37°C[2].
However, the lack of a specific protocol with defined reagents, concentrations, temperatures, and reaction times means that in-lab chemical deactivation is not recommended without further validation. Attempting to neutralize the compound without a proven method could lead to incomplete degradation or the generation of other hazardous byproducts.
Final Disposal:
All segregated cytotoxic waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste. This typically involves collection by a licensed hazardous waste disposal company that utilizes high-temperature incineration (above 1200°C) to ensure the complete destruction of the cytotoxic compounds.
The following table summarizes key quantitative data related to the handling and disposal of cytotoxic waste.
| Parameter | Specification | Source |
| Incineration Temperature | ≥ 1200°C | |
| Hydrolysis Condition (Example) | pH 5.7 at 37°C resulted in 40% degradation of a derivative in 24 hours. | |
| PPE Glove Requirement | Two pairs of chemotherapy-grade nitrile gloves. | Internal SOP |
| Waste Container Labeling | Must be clearly labeled with the universal symbol for cytotoxic/antineoplastic waste. |
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound waste is outlined below. This workflow prioritizes safety and compliance in the absence of a validated in-lab chemical deactivation protocol.
By adhering to these procedures, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on cytotoxic waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
